Desacetylcefotaxime

Catalog No.
S525685
CAS No.
66340-28-1
M.F
C14H15N5O6S2
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcefotaxime

CAS Number

66340-28-1

Product Name

Desacetylcefotaxime

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-GHXIOONMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

deacetylcefotaxime, desacetylcefotaxime, desacetylcefotaxime, monosodium salt, desacetylcefotaxime, monosodium salt, (6R-trans)-isomer

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

The exact mass of the compound Desacetylcefotaxime is 413.0464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activity and Clinical Relevance

Author: Smolecule Technical Support Team. Date: February 2026

Desacetylcefotaxime is not just an inactive breakdown product; it has meaningful biological activity that enhances the efficacy of cefotaxime therapy.

  • Antibacterial Spectrum and Potency: Its antibacterial activity is lower than cefotaxime but is broader and more potent than first-generation cephalosporins like cefazolin against Gram-negative bacteria [1].
  • Synergistic Effect: The metabolite can work cooperatively with the parent drug. This combination occasionally shows additive or synergistic effects, leading to a greater reduction in the Minimum Inhibitory Concentration (MIC) against various pathogens [1] [2].
  • Enhanced Beta-Lactamase Stability: A key characteristic of this compound is its higher stability against bacterial beta-lactamase enzymes compared to cefotaxime. This stability is considered a key reason for the observed synergistic effects [1].
  • Pharmacokinetics and Clearance: After intravenous administration of cefotaxime, about 15-25% of the dose is excreted by the kidneys as this compound. It has a longer serum elimination half-life than cefotaxime and penetrates well into various body tissues [3] [2].

The following diagram illustrates the relationship and cooperative action between cefotaxime and its metabolite.

Cefotaxime Cefotaxime Metabolism Metabolism Cefotaxime->Metabolism Hepatic Deacetylation Synergy Synergy Cefotaxime->Synergy Combination This compound This compound Metabolism->this compound This compound->Synergy EnhancedActivity EnhancedActivity Synergy->EnhancedActivity Results in

Relationship and cooperative action between cefotaxime and this compound.

Experimental and Analytical Data

For research purposes, understanding the quantitative data and analytical methods is crucial.

Antimicrobial Interaction Studies: The enhanced activity of the cefotaxime/desacetylcefotaxime combination has been demonstrated in multiple studies.

  • Methodology: Typically, checkerboard broth microdilution tests are used to determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine if the interaction is synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifferent (1 < FIC ≤ 4), or antagonistic (FIC > 4) [2].
  • Key Findings: Synergy is frequently observed against a range of organisms, including penicillin-resistant Streptococcus pneumoniae, some enterococci, anaerobes, and Enterobacteriaceae. The effect is often more pronounced when tests are conducted in human serum versus standard laboratory media [2].

Pharmacokinetic Parameters: The table below summarizes key quantitative data for the metabolite.

Parameter Value / Characterization Context / Condition
Urinary Excretion 15-25% of IV dose [3] As this compound
Serum Half-Life Extended compared to parent drug [2] Contributes to prolonged activity
Tissue Penetration Good penetration into various body compartments [2] Contributes to clinical efficacy

Preparation and Analysis: A patent (CN109503630A) outlines a preparation method involving the reaction of a specific intermediate to form this compound, followed by purification and crystallization steps [4]. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification [4].

References

desacetylcefotaxime metabolic pathway cefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

The Metabolic Pathway of Cefotaxime

The metabolism of cefotaxime (CTX) follows a specific and sequential pathway, primarily occurring in the liver [1]. The diagram below illustrates this process.

G Cefotaxime Cefotaxime Desacetylcefotaxime This compound Cefotaxime->this compound Deacetylation Desacetylcefotaxime_Lactone Desacetylcefotaxime_Lactone This compound->Desacetylcefotaxime_Lactone Lactone Formation M2_M3_Inactive M2_M3_Inactive Desacetylcefotaxime_Lactone->M2_M3_Inactive Degradation

The primary route involves the conversion of cefotaxime to This compound (des-CTX), which is its major metabolite [1] [2]. This reaction is a deacetylation, presumably catalyzed by hepatic enzymes [1].

This compound can then undergo further non-enzymatic conversion to form This compound lactone [2] [1]. Finally, this lactone form degrades into two additional, inactive metabolites, referred to in the literature as M2 and M3 [1] [2].

Quantitative Data and Antibacterial Activity

The following tables summarize key quantitative data on the pharmacokinetics and antibacterial properties of cefotaxime and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Volunteers (after intravenous administration) [2]

Parameter 500 mg Dose 1000 mg Dose
Mean Peak Serum Concentration (C~max~) 11.7 µg/mL 20.5 µg/mL
Elimination Half-Life (T~1/2~) ~1 hour ~1 hour

Table 2: Comparative Antibacterial Profile [3] [4]

Compound Antibacterial Activity β-lactamase Stability
Cefotaxime (CTX) High Lower than metabolite
This compound (des-CTX) Lower than CTX, but broader than older cephalosporins Higher than parent compound
Combination (CTX + des-CTX) Synergistic effects observed Enhanced stability

Key Methodological Considerations

While the search results do not provide complete step-by-step experimental protocols, they highlight several critical methodological points for studying cefotaxime metabolism:

  • Sample Handling for Accurate Measurement: The deacetylation of cefotaxime can occur in hemolyzed blood samples, leading to overestimation of this compound levels and underestimation of cefotaxime [5]. To inhibit this reaction:

    • Collect blood samples in tubes containing enzyme inhibitors like EDTA or p-hydroxymercuribenzoate [5].
    • Transport and store samples at 4°C to slow metabolic activity [5].
  • Analytical Techniques: The referenced studies primarily use reverse phase high-pressure liquid chromatography (HPLC) for quantifying cefotaxime and this compound levels [5]. More recent methods, as mentioned in one pharmacokinetic study, employ liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity [6].

  • Model Systems: Metabolism has been studied in vivo (rats, dogs, humans) and in vitro using cell cultures and hemolyzed blood to understand the enzymatic conversion [1] [5].

Filling the Information Gaps

The available information provides a solid foundational understanding but has limitations for a contemporary technical guide.

  • The Data is Dated: The core research on the metabolic pathway is from the 1980s. More recent studies focus on clinical pharmacokinetics in specific populations [6] or the impact of antibiotics on the gut microbiome in general [7], rather than the fundamental biochemistry of cefotaxime.
  • Missing Protocol Details: The search results confirm that certain methods were used but do not provide the detailed, step-by-step protocols required to replicate the experiments in a laboratory setting.

To obtain the level of detail you need, I suggest the following actions:

  • Refine Your Search: Use the specific identifiers from the older studies (e.g., PMIDs 6086216, 3082581) on platforms like Google Scholar or PubMed. This can help you find newer papers that have cited this foundational work and may have expanded on it.
  • Consult Method Handbooks: Look for specialized textbooks or handbooks on analytical toxicology or drug metabolism. These often contain generalized, detailed protocols for drug extraction, separation, and quantification that can be adapted.

References

desacetylcefotaxime plasma protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Protein Binding Data

The table below compares the plasma protein binding profiles of cefotaxime and its metabolite, desacetylcefotaxime, based on a pharmacokinetic study in rats [1].

Compound Association Constant (K, x 10³ M⁻¹) Total Protein Binding Site Concentration (Pt, x 10⁻³ M) Free Fraction in Plasma (Fp) Binding Saturation
Cefotaxime 3.87 0.68 0.48 (48%) Occurs at ~30 μg/mL
This compound 0.0139 - 0.00858* Not Saturable 0.73 - 0.89 (73-89%) Non-saturable within studied range

Note: The association constant for this compound is much lower, reported as 13.90 M⁻¹ and 8.58 M⁻¹ in different parts of the same study, confirming its very weak binding [1].

Experimental Methodologies for Protein Binding Studies

The key findings on protein binding are primarily derived from a pharmacokinetic-protein binding model developed in a rat study. Here is a detailed breakdown of the core experimental workflow and logic [1]:

G cluster_phase1 In Vivo Pharmacokinetics cluster_phase2 In Vitro Protein Binding Start Study Design IV Bolus Administration (Cefotaxime or this compound) A Data Collection Phase Start->A B Protein Binding Analysis A->B A1 Serial Blood Sampling A->A1 C Model Application & Parameter Estimation B->C B1 In vitro Spiking of Compound in Plasma B->B1 D Binding Characterization & Conclusion C->D A2 Plasma Separation & Drug Concentration Assay (LC-UV/HPLC) A1->A2 A3 Concentration-time Profile Construction A2->A3 A3->B B2 Equilibrium Dialysis or Ultrafiltration B1->B2 B3 Measurement of Free vs. Total Concentration B2->B3 B3->C

Experimental workflow for determining this compound protein binding, integrating in vivo pharmacokinetics and in vitro binding assays.

  • In Vivo Pharmacokinetic Study:
    • Administration: Rats received an intravenous (i.v.) bolus of either cefotaxime (100 mg/kg) or its metabolite, this compound (50 mg/kg) [1].
    • Sample Collection: Serial blood samples were collected over time after dosing [1].
    • Bioanalysis: Plasma concentrations of both the parent drug and the metabolite were determined, likely using a method like high-performance liquid chromatography (HPLC), to establish concentration-time profiles [1].
  • In Vitro Protein Binding Analysis:
    • The binding parameters were determined by applying a pharmacokinetic-protein binding model to the data [1].
    • The model fits the experimental data to estimate key parameters: the average association constant (K), the total concentration of protein binding sites (Pt), and the free fraction (Fp).
  • Key Differentiating Analysis:
    • The model tested for and characterized the saturability of protein binding. Cefotaxime exhibited concentration-dependent saturable binding, whereas this compound binding was found to be non-saturable (linear) within the studied concentration range [1].

Relationship Between Protein Binding and Pharmacokinetics

The differences in protein binding between cefotaxime and this compound have direct consequences on their distribution and elimination, as illustrated below [1].

G PB Low Plasma Protein Binding (High Free Fraction) PK1 Larger Volume of Distribution (Vdss = 192 ml/kg for free drug) PB->PK1 PK2 Faster Systemic Clearance (CLs = 3.7 ml/min/kg for free drug) PB->PK2 PD Enhanced Tissue Penetration and Bactericidal Activity PK1->PD PK2->PD

Causal pathway showing how low plasma protein binding of this compound influences its pharmacological profile.

Research Implications and Relevance

The unique binding profile of this compound is clinically significant. Its low protein binding and high free fraction contribute to its excellent penetration into various tissues and fluids, including the central nervous system (meninges), ascitic fluid (in spontaneous bacterial peritonitis), and respiratory secretions [2] [3]. Furthermore, because it is highly unbound, this compound is in its active form and available for synergistic interaction with the parent drug, cefotaxime, against many pathogens [2] [4].

References

Antimicrobial Spectrum of Desacetylcefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

Organism Group Specific Organisms des-CTX Activity (Mean MIC) Comparison to CTX Notes & Synergistic Observations
Gram-negative Bacteria Haemophilus influenzae, Neisseria meningitidis, most Enterobacteriaceae [1] Usually <1 µg/mL [1] Generally lower [1] [2] Activity "markedly exceeds" many older cephalosporins [1].
Pseudomonas cepacia --- More active than CTX [1] A notable exception where the metabolite is more potent.
Pseudomonas aeruginosa Poor activity [1] [2] Less active [1] ---
Morganella morganii Poor activity [1] Less active [1] ---
Gram-positive Bacteria Streptococci (except Streptococcus faecalis/Enterococcus) [1] Usually <1 µg/mL [1] Generally lower [1] Synergy with CTX observed against some enterococci and penicillin-resistant pneumococci [3].
Staphylococcus aureus Poor activity [1] [2] Less active [1] ---
Anaerobic Bacteria Bacteroides fragilis [1] [2] Poor activity Less active Synergy with CTX demonstrated against many anaerobes [3].
Beta-Lactamase Stability Higher stability than CTX against some enzymes (e.g., from B. fragilis, P. vulgaris, Enterobacter-Klebsiella) [4] [5] --- --- This enhanced stability is a key factor in the synergistic effects [4].

Mechanism of Action and Synergy

The following diagram illustrates the metabolic relationship and cooperative action between cefotaxime and its metabolite.

G Cefotaxime Cefotaxime Liver Liver Cefotaxime->Liver Hepatic Metabolism Synergy Synergy Cefotaxime->Synergy Cooperative Effect BacterialCellWall BacterialCellWall Cefotaxime->BacterialCellWall 1. Inhibits PBPs Desacetylcefotaxime This compound Liver->this compound Primary Metabolite This compound->Synergy Cooperative Effect This compound->BacterialCellWall 2. Inhibits PBPs BetaLactamase BetaLactamase BetaLactamase->Cefotaxime Hydrolysis BetaLactamase->this compound  Higher Stability Synergy->BacterialCellWall Enhanced Killing

Cefotaxime and this compound exert bactericidal effects by binding to Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis [6]. A key feature of this compound is its higher stability against certain beta-lactamase enzymes compared to the parent drug [4] [5]. This allows the metabolite to remain active against some bacterial strains that can degrade cefotaxime. When present together, they can exhibit additive or synergistic effects, leading to a combined antibacterial potency greater than the sum of their individual effects [3] [5].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.

Checkerboard Synergy Testing

This technique is used to quantify the synergistic interaction between cefotaxime and this compound.

  • Method: A standard checkerboard assay is performed using microdilution techniques in a 96-well plate [3] [5].
  • Procedure:
    • Cefotaxime is diluted along one axis of the plate, while this compound is diluted along the other.
    • The wells are inoculated with a standardized suspension of the test organism (~5 × 10^5 CFU/mL).
    • The plate is incubated aerobically at 35°C for 18-24 hours.
  • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤0.5 is generally interpreted as synergy, indicating a significant enhancement of the inhibitory effect [3] [5].
Minimum Inhibitory Concentration (MIC) Determination

The core protocol for evaluating the baseline activity of each compound.

  • Method: Broth microdilution or agar dilution methods, as recommended by standards like those from the CLSI [1] [2].
  • Procedure:
    • Prepare serial two-fold dilutions of the antimicrobial agent (either cefotaxime or this compound) in a suitable medium.
    • Inoculate each dilution with the test organism to achieve a final concentration of approximately 5 × 10^5 CFU/mL.
    • Include growth control (no antibiotic) and sterility control (no inoculation) wells.
    • Incubate the plates at 35°C for 18-24 hours.
  • Analysis: The MIC is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the organism.
Serum Enhancement Studies

To assess activity in a more physiologically relevant environment.

  • Method: MIC determinations are repeated using a supplement of 50-100% pooled human serum instead of standard laboratory medium [3].
  • Rationale: Serum proteins can bind to antibiotics, potentially altering their effective activity. Testing in serum provides a better model for in vivo conditions and has been shown to reveal enhanced activity of the cefotaxime/desacetylcefotaxime combination, particularly against organisms like enterococci [3].

Pharmacokinetic and Clinical Relevance

The unique properties of this compound have direct implications for clinical use.

  • Prolonged Half-life: The metabolite has a longer elimination half-life (e.g., ~1.6 hours in adults) compared to cefotaxime (~1 hour) [7]. This means this compound persists in the body at effective concentrations for longer, contributing to sustained antimicrobial pressure [3] [7].
  • Favorable Tissue Penetration: this compound achieves therapeutic concentrations in critical body compartments, including the central nervous system (CNS), respiratory secretions, and ascitic fluid [6] [8] [3].
  • Dosing Considerations: The synergistic effect and prolonged activity of the metabolite support the use of extended dosing intervals (every 8-12 hours) for cefotaxime in many infections, without compromising efficacy [3] [5] [7].

References

desacetylcefotaxime beta-lactamase stability

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Synergistic Action

Desacetylcefotaxime is formed in vivo when cefotaxime is metabolized. While its intrinsic activity is lower, its significantly higher β-lactamase stability is a key feature that contributes to a cooperative effect with cefotaxime [1].

  • Enhanced β-Lactamase Stability: this compound is hydrolyzed at a slower rate by certain β-lactamases compared to cefotaxime. One study of ten β-lactamases found that for seven of the enzymes, the rate of hydrolysis for this compound was 2.1 times greater than for cefotaxime. However, for the remaining three enzymes, no hydrolysis was detected for either compound [2].
  • Mechanism of Cooperation: The higher enzymatic stability of the metabolite is believed to protect the more active parent drug, cefotaxime, from degradation. This cooperative action can result in synergistic antibacterial effects in vitro [1].

The relationship between cefotaxime and this compound is summarized in the diagram below:

G Cefotaxime Cefotaxime Metabolism Metabolism Cefotaxime->Metabolism Synergy Synergy Cefotaxime->Synergy  Combined Effect This compound This compound Metabolism->this compound This compound->Synergy  Combined Effect BetaLactamase BetaLactamase BetaLactamase->Cefotaxime  Hydrolyzes BetaLactamase->this compound  Resists Hydrolysis

Synergistic relationship between cefotaxime and its metabolite.

Comparative Quantitative Data

The following tables summarize the key comparative data for cefotaxime and this compound.

Table 1: Comparative Antibacterial Activity (MIC in μg/ml)

This data is adapted from in vitro studies showing mean MIC values. Lower MIC values indicate higher potency [3].

Bacterial Species Cefotaxime This compound
Escherichia coli ≤0.06 ≤1
Klebsiella pneumoniae ≤0.06 ≤1
Haemophilus influenzae ≤0.06 ≤1
Streptococcus pneumoniae ≤0.06 ≤1
Pseudomonas aeruginosa >16 >16
Morganella morganii 1 >16

Table 2: β-Lactamase Interaction Kinetics

This data is derived from enzymatic studies using partially purified β-lactamases, primarily cephalosporinases from Gram-negative bacteria. Vm is the maximum rate of hydrolysis; Ki/Km relates to the enzyme's affinity for the compound (higher value indicates lower affinity) [2].

Parameter Cefotaxime This compound
Relative Rate of Hydrolysis (Vm) 1x (Reference) 2.1x higher (Geometric mean for 7/10 enzymes)
Relative Affinity (Ki/Km) 1x (Reference) 39x lower (Geometric mean for 8/10 enzymes)
β-Lactamase Stability Lower Higher

Experimental Protocol for Synergy Testing

To investigate the synergistic effects of cefotaxime and this compound, you can adapt the following methodology based on common antimicrobial susceptibility testing principles.

  • 1. Bacterial Strains and Inoculum Preparation Select relevant clinical isolates, including β-lactamase-producing strains. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/ml in the test system [3].

  • 2. Checkerboard Broth Microdilution Prepare a two-dimensional checkerboard of serial dilutions in a broth medium (e.g., Mueller-Hinton Broth).

    • Vary the concentration of cefotaxime along one axis.
    • Vary the concentration of this compound along the other axis.
    • Include growth control and quality control strains. Inoculate the plates and incubate at 35±2°C for 16-20 hours.
  • 3. Data Analysis and FIC Index Calculation After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify synergy [1]: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5
    • Additive: 0.5 < FIC Index ≤ 1
    • Indifferent: 1 < FIC Index ≤ 4
    • Antagonism: FIC Index > 4

Key Takeaways for Research and Development

  • Mechanistic Insight: The synergy arises from this compound's lower affinity for β-lactamases, which allows it to act as a stable decoy, partially protecting the more potent cefotaxime from enzymatic degradation [2].
  • Spectrum of Activity: The combination maintains good activity against many Enterobacteriaceae and streptococci but remains ineffective against non-fermenters like P. aeruginosa and intrinsic resisters like M. morganii [3].
  • Research Utility: The checkerboard synergy assay is a robust method to validate this cooperative effect in novel bacterial strains or against engineered β-lactamase variants.

References

Application Note: UHPLC-MS/MS Analysis of Desacetylcefotaxime in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Cefotaxime is a third-generation cephalosporin antibiotic commonly used to treat severe infections in critically ill patients, including children [1]. Upon administration, a significant portion (approximately 50-60%) is metabolized in the liver to desacetylcefotaxime, a pharmacologically active metabolite with reduced, though still relevant, antimicrobial activity [2] [1]. Therapeutic Drug Monitoring (TDM) is crucial in vulnerable populations like critically ill children, as critical illness can dramatically alter antibiotic pharmacokinetics, leading to ineffective drug exposure and potential treatment failure [2] [1].

The ethical and physiological challenges of drawing large, frequent blood samples from children have historically been a barrier to conducting rich pharmacokinetic studies. The development of capillary microsampling techniques, coupled with highly sensitive bioanalytical methods like UHPLC-MS/MS, now enables the collection of very small blood volumes (e.g., 2.8 µL of plasma) for accurate pharmacokinetic profiling, making such studies feasible and ethical [2] [3].

2. Experimental Workflow

The following diagram outlines the complete workflow for sample collection, preparation, and analysis.

workflow start Start: Blood Collection sp1 Capillary Microsampling (~50 µL whole blood) start->sp1 sp2 Centrifugation (2000 g, 10 min) sp1->sp2 sp3 Plasma Harvesting (2.8 µL plasma used) sp2->sp3 sp4 Protein Precipitation with Acetonitrile sp3->sp4 sp5 Centrifugation Separate supernatant sp4->sp5 sp6 UHPLC-MS/MS Analysis sp5->sp6 end Data Analysis sp6->end

3. Materials and Methods

3.1. Sample Preparation (Protein Precipitation)

  • Plasma Volume: A minimal volume of 2.8 µL of plasma is required per analysis [2] [3].
  • Precipitation Solvent: Add a suitable volume of acetonitrile to the plasma sample to precipitate proteins [2]. The sample is then vortexed and centrifuged to separate the precipitated proteins.
  • Internal Standard: The method uses deuterated cefotaxime (cefotaxime-d) as an internal standard to correct for variability in sample preparation and instrument response [2].

3.2. UHPLC Conditions The chromatographic separation is critical for resolving the analyte from matrix interferences.

  • Column: Kinetex C8 (100 mm × 2.1 mm) [2] [3].
  • Mobile Phase: A gradient elution is used, consisting of:
    • Mobile Phase A: Ammonium acetate in water [2].
    • Mobile Phase B: Acetonitrile [2].
  • Detection: The analytes are detected using a triple quadrupole mass spectrometer.

3.3. MS/MS Conditions Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode [2] [4].
  • MS Mode: Multiple Reaction Monitoring (MRM) [2].
  • Ion Transitions: The specific mass transitions (precursor ion → product ion) for each compound are monitored for quantification.

Method Validation and Analytical Parameters

The following tables summarize the key parameters for the quantitative analysis of cefotaxime and its metabolite, this compound.

Table 1: MS/MS Parameters and Analytical Performance

Parameter Cefotaxime This compound
Calibration Range 0.5 - 500 mg/L [2] 0.2 - 10 mg/L [2]
Precision (RSD) Within ± 7.3% [2] Within ± 9.5% [2]
Accuracy Within ± 5% [2] Within ± 3.5% [2]
Internal Standard Deuterated cefotaxime (Cefotaxime-d) [2] Deuterated cefotaxime (Cefotaxime-d) [2]

Table 2: Clinical Pharmacokinetic Application & Dosing Context

Aspect Details
Pharmacokinetic/Pharmacodynamic (PK/PD) Target 100% ƒT>MIC (Time above Minimum Inhibitory Concentration) for critically ill patients [1].
Relevant MIC Breakpoint 1 mg/L for susceptible pathogens [1].
Dosing Challenge Standard dosing (50 mg/kg q6h) may be insufficient to achieve PK/PD targets in all critically ill children, especially those with normal renal function and lower body weight [1].
Proposed Dosing Strategy Use of extended or continuous infusion regimens is recommended to optimize target attainment [1].

Discussion and Clinical Application

This validated UHPLC-MS/MS method is specifically designed for capillary microsampling, requiring only 2.8 µL of plasma, which is ethically and practically suitable for pharmacokinetic studies in critically ill children [2]. The method has been successfully applied to quantify cefotaxime and this compound in samples collected from critically ill pediatric patients, demonstrating its real-world utility [2] [1].

An external validation confirmed that drug concentrations measured from capillary microsamples (finger or heel prick) strongly correlate with those from conventional venous or arterial sampling, establishing skin-prick sampling as a viable method for data-rich pharmacokinetic studies [1]. The findings from such studies highlight that standard intermittent dosing often fails to achieve optimal drug exposure in critically ill children, supporting the need for personalized dosing strategies like extended or continuous infusions to improve patient outcomes [1].

References

Application Note: Capillary Microsampling for Cefotaxime and Desacetylcefotaxime PK Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Capillary microsampling (CMS) is increasingly recognized as a refined technique for serial blood sampling in pharmacokinetic (PK) studies. Its minimal volume requirements (typically 10-20 µL) make it particularly advantageous for vulnerable populations, such as critically ill pediatric patients, and for studies involving mouse models. This application note provides a detailed protocol for implementing CMS in a PK study of cefotaxime (CTX) and its pharmacologically active metabolite, desacetylcefotaxime (dCTX), based on a validated clinical study [1]. The methodology is also broadly applicable to other small molecules.

Experimental Protocol & Workflow

The following diagram illustrates the end-to-end workflow for sample collection, processing, and analysis in a CMS-based PK study.

CMS_Workflow Capillary Microsampling PK Study Workflow Drug Administration\n(IV Cefotaxime) Drug Administration (IV Cefotaxime) PK Blood Sampling\n(Pre-dose, 0.5, 2, 4, 6h) PK Blood Sampling (Pre-dose, 0.5, 2, 4, 6h) Drug Administration\n(IV Cefotaxime)->PK Blood Sampling\n(Pre-dose, 0.5, 2, 4, 6h) Capillary Microsampling\n(Finger/Heel Prick, ~50 µL) Capillary Microsampling (Finger/Heel Prick, ~50 µL) PK Blood Sampling\n(Pre-dose, 0.5, 2, 4, 6h)->Capillary Microsampling\n(Finger/Heel Prick, ~50 µL) Centrifugation\n(2000 g, 10 min) Centrifugation (2000 g, 10 min) Capillary Microsampling\n(Finger/Heel Prick, ~50 µL)->Centrifugation\n(2000 g, 10 min) Plasma Separation\n(Snip Capillary Tube) Plasma Separation (Snip Capillary Tube) Centrifugation\n(2000 g, 10 min)->Plasma Separation\n(Snip Capillary Tube) Plasma Storage\n(-80°C) Plasma Storage (-80°C) Plasma Separation\n(Snip Capillary Tube)->Plasma Storage\n(-80°C) UHPLC-MS/MS Analysis\n(Validated Method) UHPLC-MS/MS Analysis (Validated Method) Plasma Storage\n(-80°C)->UHPLC-MS/MS Analysis\n(Validated Method) Data Acquisition\n(Concentration vs. Time) Data Acquisition (Concentration vs. Time) UHPLC-MS/MS Analysis\n(Validated Method)->Data Acquisition\n(Concentration vs. Time) PK/PD Analysis\n(Nonlinear Regression) PK/PD Analysis (Nonlinear Regression) Data Acquisition\n(Concentration vs. Time)->PK/PD Analysis\n(Nonlinear Regression) Dosing Recommendations Dosing Recommendations PK/PD Analysis\n(Nonlinear Regression)->Dosing Recommendations

Detailed Methodology

2.1.1 Patient Population and Inclusion Criteria. The referenced study recruited critically ill pediatric patients aged between one month and 12 years who were receiving intravenous cefotaxime as part of their standard care. Patients receiving extracorporeal membrane oxygenation or renal replacement therapy were excluded [1].

2.1.2 Dosing and Sampling Schedule. Cefotaxime was administered intravenously at a dose of 50 mg/kg every 6 hours. Paired blood samples (conventional and capillary microsamples) were collected simultaneously at five pre-defined time points: pre-dose (0 h), and at 0.5 h, 2 h, 4 h, and 6 h after the end of the infusion [1].

2.1.3 Capillary Microsampling Procedure.

  • Site Preparation: Clean the finger or heel with an alcohol swab and allow to dry.
  • Lancet Puncture: Use a single-use lancet device. The study utilized either a Haemolance Plus (25G × 1.4 mm) for older children or a BD Microtainer Quikheel Lancet (1 mm × 2.5 mm) for infants [1].
  • Sample Collection: Gently massage the finger or heel and hold it below the heart level. Collect approximately 50 µL of blood directly into a heparinized plastic capillary tube.
  • Plasma Separation: Centrifuge the capillary tube at 2000 g for 10 minutes to separate plasma from cellular components.
  • Plasma Harvesting: Using scissors, snip the capillary tube to isolate the plasma fraction.
  • Storage: Transfer the plasma into a labeled, screw-capped polypropylene tube and immediately store at -80°C until analysis [1].

Analytical Method & Validation

The core of this protocol is a robust bioanalytical method for quantifying drug concentrations.

Bioanalytical Measurement

Concentrations of CTX and dCTX in plasma were determined using a validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method [1] [2]. The method was validated in accordance with guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) [1].

Table 1: UHPLC-MS/MS Method Validation Parameters for Cefotaxime and this compound

Parameter Cefotaxime This compound Acceptance Criteria
Linear Range 0.5 – 500 mg/L 0.2 – 10 mg/L -
Intra-assay Accuracy/Precision Within ±15% Within ±15% EMA/FDA Guidelines [1]
Inter-assay Accuracy/Precision Within ±15% Within ±15% EMA/FDA Guidelines [1]
Pharmacokinetic and Statistical Analysis

3.2.1 Model Development. A population pharmacokinetic model was developed using Pmetrics software within the R environment. The structural model that best described the PK of both CTX and dCTX was a one-compartment model with first-order elimination [1].

3.2.2 Model Parameters. The final model provided estimates for key PK parameters [1]:

  • Cefotaxime Clearance: 12.8 L/h
  • Cefotaxime Volume of Distribution: 39.4 L
  • This compound Clearance: 10.5 L/h

3.2.3 Dosing Simulations. Monte Carlo simulations were performed to evaluate the probability of achieving the PK/PD target of 100% ƒT>MIC (time that the free drug concentration remains above the minimum inhibitory concentration) for various body weights and renal function levels [1].

Table 2: Summary of Key Population Pharmacokinetic Parameters

Parameter Mean Estimate Description
CTX Clearance (L/h) 12.8 Rate of cefotaxime elimination from the body
CTX Volume of Distribution (L) 39.4 Apparent space in the body available to contain the drug
dCTX Clearance (L/h) 10.5 Rate of this compound elimination
Key Covariate eGFR (Schwartz equation) Estimated glomerular filtration rate significantly impacted clearance [1]

Key Findings and Data Outputs

The successful application of this protocol yields critical data for optimizing drug therapy.

Validation of Capillary Microsampling

An external validation demonstrated a strong correlation between cefotaxime concentrations measured in capillary microsamples and those obtained from conventional venous or arterial sampling. This confirms that CMS can facilitate data-rich pharmacokinetic studies without compromising data quality [1].

Dosing Recommendations and Clinical Relevance

The study concluded that standard cefotaxime dosing (50 mg/kg every 6 hours) was often insufficient for critically ill pediatric patients. The simulations supported the use of extended or continuous infusions to achieve PK/PD targets necessary for effective bacterial killing, especially in patients with normal or augmented renal function or in those with severe/deep-seated infections requiring a target of 100% ƒT>4xMIC [1]. The logical flow from data to dosing recommendation is outlined below.

PK_DataFlow From PK Data to Dosing Recommendation Plasma Concentration\nTime-Series Data Plasma Concentration Time-Series Data Population PK Model\n(1-Compartment, 1st-Order) Population PK Model (1-Compartment, 1st-Order) Plasma Concentration\nTime-Series Data->Population PK Model\n(1-Compartment, 1st-Order)  Nonlinear Regression PK Parameters\n(CL, Vd) PK Parameters (CL, Vd) Population PK Model\n(1-Compartment, 1st-Order)->PK Parameters\n(CL, Vd) Monte Carlo Simulations Monte Carlo Simulations PK Parameters\n(CL, Vd)->Monte Carlo Simulations  Covariates: Weight, eGFR PK/PD Target Assessment\n(%ƒT>MIC) PK/PD Target Assessment (%ƒT>MIC) Monte Carlo Simulations->PK/PD Target Assessment\n(%ƒT>MIC)  MIC = 1-2 mg/L Optimized Dosing\nRecommendation Optimized Dosing Recommendation PK/PD Target Assessment\n(%ƒT>MIC)->Optimized Dosing\nRecommendation  PTA ≥90%

Conclusion

This application note outlines a robust and ethically favorable protocol for conducting pharmacokinetic studies of cefotaxime and this compound using capillary microsampling. The methodology is particularly suited for critical care and pediatric settings, minimizing patient burden while generating high-quality data. The subsequent population PK analysis and Monte Carlo simulations provide a powerful tool for generating evidence-based, optimized dosing regimens that maximize therapeutic efficacy and improve patient outcomes.

References

Comprehensive Application Notes and Protocols for Desacetylcefotaxime Dosing Optimization in Renal Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Pharmacology

Cefotaxime and its active metabolite desacetylcefotaxime represent a therapeutically important antibiotic combination for treating serious bacterial infections in critically ill patients. Cefotaxime undergoes partial hepatic metabolism (approximately 24%) to this compound, while approximately 60% is excreted unchanged in urine, making both compounds highly dependent on renal function for elimination. The pharmacokinetic interplay between parent drug and metabolite creates complex exposure relationships that become particularly important in patients with impaired renal function. Recent evidence demonstrates that standard dosing regimens fail to achieve target concentrations in approximately 46% of critically ill patients, highlighting the urgent need for optimized dosing strategies based on renal function and therapeutic drug monitoring (TDM).

The elimination characteristics of both compounds shift substantially in renal impairment. While cefotaxime half-life extends moderately from approximately 0.79 hours in normal renal function to 2.54 hours in severe renal impairment, this compound exhibits more pronounced accumulation with half-life increasing from 0.70 hours to 14.23 hours in severe renal impairment [1]. This differential accumulation pattern necessitates careful dosage adjustment to prevent potential toxicity while maintaining therapeutic efficacy. Emerging evidence suggests that the type of renal disease may further influence drug clearance patterns, with intrinsic renal disease potentially preserving tubular secretion mechanisms better than extrinsic renal disease despite similar reductions in glomerular filtration rate (GFR) [2].

Impact of Renal Function on Pharmacokinetics

Quantitative Relationship Between Renal Function and Drug Exposure

The pharmacokinetics of both cefotaxime and this compound exhibit strong dependence on renal function, with systematic changes in exposure parameters across the spectrum of glomerular filtration rates. Augmented renal clearance (ARC), defined as GFR >130 mL/min/1.73 m², presents a particular challenge for achieving therapeutic concentrations, with studies demonstrating that 45% of patients with GFR >90 mL/min/1.73 m² show subtherapeutic cefotaxime concentrations [3] [4].

Table 1: Pharmacokinetic Parameters of Cefotaxime and this compound in Renal Impairment

Renal Function Group Creatinine Clearance (mL/min) Cefotaxime Half-life (h) This compound Half-life (h) Typical Cefotaxime Concentration (mg/L) Dosing Adjustment Recommendation
Normal function >90 0.79 0.70 22±16 (median) Increase to 8-12 g/day
Mild impairment 30-89 1.09 3.95 32 (median in 60-90 mL/min group) Standard dosing (6 g/day)
Moderate impairment 16-29 1.55 5.65 ~40 (estimated) Reduce to 4-6 g/day
Severe impairment 4-15 2.54 14.23 64±17 (median) Reduce to 2-4.5 g/day
End-stage renal disease <6 (on hemodialysis) 1.63 23.15 Not reported 0.5 g twice daily [5]

The concentration-to-dose (C/D) ratio, which normalizes exposure to account for varying administered doses, demonstrates a clear inverse relationship with renal function. Patients with GFR <30 mL/min/1.73 m² exhibit median C/D ratios of approximately 13, compared to ratios of 3 in patients with GFR >90 mL/min/1.73 m² [4]. This quantitative relationship provides a foundation for predictive dose individualization based on measured or estimated renal function.

Dosing Adjustment Strategies Based on Renal Function

Dosing individualization according to renal function significantly improves target attainment rates. Based on pharmacokinetic studies and clinical observations, the following dosing strategy is recommended:

  • Augmented Renal Clearance (GFR >130 mL/min/1.73 m²): Higher doses of 8-12 g/day are typically required to overcome enhanced renal elimination and achieve target concentrations of 25-60 mg/L [3] [4]. Continuous infusion may be particularly beneficial in this population to maintain constant therapeutic concentrations.

  • Normal to Mildly Impaired Renal Function (GFR 30-90 mL/min/1.73 m²): Standard dosing regimens of 6 g/day generally achieve target concentrations in most patients, with approximately 68% of patients in this range attaining therapeutic levels [4].

  • Severely Impaired Renal Function (GFR <30 mL/min/1.73 m²): Significant dose reductions to 2-4.5 g/day are necessary to prevent accumulation and potential toxicity. In end-stage renal disease (GFR <6 mL/min), a regimen of 0.5 g twice daily has been proposed [5].

Table 2: Recommended Dosing Adjustments Based on Renal Function

GFR Category GFR Range (mL/min/1.73 m²) Recommended Total Daily Dose Dosing Interval Target Attainment Rate Additional Considerations
Augmented clearance >130 8-12 g Every 4-6 hours or continuous infusion ~25% with standard dosing Therapeutic drug monitoring essential
Normal 90-130 6-8 g Every 6-8 hours ~55% Consider higher doses for severe infections
Mild impairment 60-89 6 g Every 8 hours ~68% Standard regimen typically adequate
Moderate impairment 30-59 4-6 g Every 8-12 hours ~68% Monitor for adequacy and toxicity
Severe impairment 15-29 2-4.5 g Every 12 hours ~37.5% with adjustment High risk of overdose without adjustment
Kidney failure <15 (not on dialysis) 0.5-2 g Every 12-24 hours Not reported Pre-dialysis administration recommended

Therapeutic Drug Monitoring Protocol

Sample Collection and Processing

Therapeutic drug monitoring (TDM) provides the most precise method for optimizing cefotaxime and this compound exposure in renally impaired patients. The following protocol details a standardized approach for sample collection, processing, and analysis:

  • Blood Collection Timing: For continuous infusion regimens, collect samples at steady-state (typically 24-48 hours after initiation). For intermittent dosing, collect peak samples (30 minutes after end of infusion) and trough samples (immediately before next dose) to characterize peak concentration and trough concentration [3] [4].

  • Sample Collection Tubes: Use serum separator tubes or lithium heparin tubes. Avoid EDTA tubes as they may interfere with some analytical methods. Invert tubes gently 8-10 times immediately after collection.

  • Processing Conditions: Allow blood to clot at room temperature for 15-30 minutes. Centrifuge at 1300-2000 × g for 10 minutes at 4°C. Aliquot supernatant into polypropylene tubes and store at -80°C until analysis.

  • Stability Considerations: Cefotaxime and this compound are relatively unstable in biological matrices. Analyze samples within 24 hours if stored at 4°C or within 3 months if stored at -80°C. Avoid multiple freeze-thaw cycles (maximum 2 cycles recommended).

Analytical Method: HPLC with UV Detection

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides a robust, sensitive, and specific method for simultaneous quantification of cefotaxime and this compound in patient serum samples.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: 15:85 (v/v) acetonitrile:20 mM phosphate buffer (pH 5.0)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Injection Volume: 50 μL
    • Column Temperature: 30°C
  • Sample Preparation: Protein precipitation with acetonitrile (2:1 v/v acetonitrile to serum). Vortex mix for 30 seconds, centrifuge at 10,000 × g for 5 minutes, and inject supernatant directly.

  • Calibration Standards: Prepare in drug-free human serum at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 mg/L for both analytes. Quality control samples at 2, 20, and 80 mg/L should be included in each run.

  • Method Performance: The assay is linear from 0.5-100 mg/L for both compounds with correlation coefficients >0.999. Intra-day and inter-day precision should be <10% relative standard deviation, and accuracy should be within 90-110% of nominal concentrations [2].

Experimental Protocols & Methodologies

Pharmacokinetic Study Design for Renal Impairment

Comprehensive pharmacokinetic studies in renally impaired patients require careful design to capture the unique disposition characteristics of both cefotaxime and its metabolite. The following protocol outlines a standardized approach:

  • Patient Stratification: Recruit patients stratified by renal function according to CKD-EPI estimated GFR: normal renal function (GFR >90 mL/min/1.73 m²), mild impairment (GFR 60-89 mL/min/1.73 m²), moderate impairment (GFR 30-59 mL/min/1.73 m²), severe impairment (GFR 15-29 mL/min/1.73 m²), and kidney failure (GFR <15 mL/min/1.73 m²) [6]. Include patients with augmented renal clearance (GFR >130 mL/min/1.73 m²) as a separate group.

  • Dosing and Sampling: Administer a single intravenous dose of 1 g cefotaxime over 30 minutes. Collect serial blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. For patients with severe impairment or kidney failure, extend sampling to 48 hours. Collect urine over intervals of 0-2, 2-4, 4-8, 8-12, and 12-24 hours for measurement of renal clearance.

  • Data Collection: Document patient demographics, serum creatinine, albumin, urine output, and clinical condition. For obese patients (BMI >30 kg/m²), record actual body weight, ideal body weight, and adjusted body weight for alternative size descriptors [3].

The following diagram illustrates the experimental workflow for the pharmacokinetic study of cefotaxime and this compound in renal impairment:

workflow cluster_renal Renal Function Stratification Start Study Population Recruitment Stratification Stratify by Renal Function Start->Stratification Dosing Administer IV Cefotaxime 1g Stratification->Dosing ARC Augmented Clearance GFR>130 Stratification->ARC Sampling Serial Blood & Urine Collection Dosing->Sampling Analysis HPLC-UV Analysis of Cefotaxime & Metabolite Sampling->Analysis PKModeling Pharmacokinetic Modeling Analysis->PKModeling Results Dosing Recommendations Based on GFR PKModeling->Results End Clinical Implementation & TDM Protocol Results->End Normal Normal Function GFR 90-130 Mild Mild Impairment GFR 60-89 Moderate Moderate Impairment GFR 30-59 Severe Severe Impairment GFR 15-29 Failure Kidney Failure GFR<15

Data Analysis and Pharmacokinetic Modeling

Pharmacokinetic analysis requires specialized software and statistical approaches to characterize the complex disposition of cefotaxime and this compound in renal impairment:

  • Noncompartmental Analysis: Calculate fundamental parameters including maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), terminal half-life (t~1/2~), total clearance (CL), renal clearance (CL~R~), and volume of distribution (V~d~).

  • Compartmental Modeling: Develop population pharmacokinetic models using nonlinear mixed-effects modeling (NONMEM, Monolix, or similar software). Test various structural models including one- and two-compartment models for both cefotaxime and this compound, with conversion between compartments representing metabolism.

  • Covariate Analysis: Systematically evaluate the influence of demographic and clinical factors on pharmacokinetic parameters, including GFR, body size descriptors, age, serum albumin, and concomitant medications. Implement a stepwise covariate model building approach with forward inclusion (p<0.05) and backward elimination (p<0.01).

  • Model Evaluation: Validate final models using diagnostic plots, visual predictive checks, and bootstrap analysis. Evaluate model performance for its intended use in dose individualization.

Clinical Implementation & Dosing Guidance

Practical Dosing Nomogram Based on GFR

Implementation of renal adjustment in clinical practice requires simple, actionable guidance. The following nomogram provides specific dosing recommendations based on GFR categories:

  • Augmented Renal Clearance (GFR >130 mL/min/1.73 m²): Administer 2 g every 4 hours (12 g/day) as continuous infusion or intermittent dosing. Consider continuous infusion to maximize time above MIC. Assess response with TDM within 24-48 hours, targeting steady-state concentrations of 25-60 mg/L [3] [4].

  • Normal Renal Function (GFR 90-130 mL/min/1.73 m²): Administer 2 g every 6 hours (8 g/day) for serious infections. For life-threatening infections, use 2 g every 4 hours (12 g/day). Initial TDM is recommended, particularly in critically ill patients.

  • Mild Impairment (GFR 60-89 mL/min/1.73 m²): Standard regimen of 2 g every 8 hours (6 g/day) is typically adequate. Monitor clinical response and consider TDM if no improvement within 48-72 hours.

  • Moderate Impairment (GFR 30-59 mL/min/1.73 m²): Reduce dose to 1-2 g every 8 hours (3-6 g/day). For patients with GFR approaching 30 mL/min/1.73 m², consider 1 g every 8 hours (3 g/day).

  • Severe Impairment (GFR 15-29 mL/min/1.73 m²): Administer 1 g every 12 hours (2 g/day) or 0.5 g every 8 hours (1.5 g/day). TDM is strongly recommended to avoid accumulation.

  • Kidney Failure (GFR <15 mL/min/1.73 m²): Administer 0.5 g every 12 hours (1 g/day) or 1 g every 24 hours. For patients on hemodialysis, administer dose after dialysis sessions [5].

The following decision algorithm provides a visual guide for clinical implementation of cefotaxime dosing in patients with renal impairment:

dosing Start Assess Patient GFR ARC Augmented Clearance (GFR >130) Start->ARC Normal Normal Function (GFR 90-130) ARC->Normal No Dose1 Dose: 2g q4h (12g/day) TDM within 24h ARC->Dose1 Yes Mild Mild Impairment (GFR 60-89) Normal->Mild No Dose2 Dose: 2g q6h (8g/day) Consider TDM Normal->Dose2 Yes Moderate Moderate Impairment (GFR 30-59) Mild->Moderate No Dose3 Dose: 2g q8h (6g/day) Standard regimen Mild->Dose3 Yes Severe Severe Impairment (GFR 15-29) Moderate->Severe No Dose4 Dose: 1-2g q8h (3-6g/day) Monitor response Moderate->Dose4 Yes Failure Kidney Failure (GFR <15) Severe->Failure No Dose5 Dose: 1g q12h (2g/day) TDM recommended Severe->Dose5 Yes Dose6 Dose: 0.5g q12h (1g/day) Post-dialysis dosing Failure->Dose6 Yes

Special Populations and Considerations

Obese patients represent an important special population that requires additional consideration. Recent evidence indicates that obesity does not significantly impact cefotaxime concentrations when normalized by dose, with similar concentration-to-dose ratios observed in obese and non-obese patients (median 31.5 mg/L vs. 34.0 mg/L at similar doses) [3] [4]. However, the use of actual body weight versus adjusted body weight for GFR estimation may require consideration, particularly in morbidly obese patients.

Critically ill patients present unique challenges due to rapidly changing renal function and the presence of augmented renal clearance in 30-40% of this population [3]. Frequent monitoring of renal function and drug concentrations is essential, with dose adjustments made in response to changing clinical status. In patients with both renal and hepatic dysfunction, further dose reduction may be necessary due to impaired metabolism of cefotaxime to this compound [5].

Conclusion

Optimizing cefotaxime and this compound dosing in renal impairment requires a systematic approach incorporating GFR assessment, appropriate dose adjustment, and therapeutic drug monitoring. The provided protocols and application notes offer researchers and clinicians evidence-based strategies to improve target attainment rates from approximately 54% with standard dosing to potentially >80% with optimized, individualized regimens. Future prospective validation studies are warranted to confirm the efficacy of these approaches in improving clinical outcomes in renally impaired patients with serious infections.

References & Additional Resources

  • Dosing Regimen for Cefotaxime Should Be Adapted to the Stage of Renal Dysfunction in Critically Ill Adult Patients—A Retrospective Study. Antibiotics 2024, 13(4), 313. [3] [4]

  • Cefotaxime and desacetyl cefotaxime kinetics in renal impairment. Clin Pharmacol Ther. 1985 Jul;38(1):31-6. [1]

  • The relation between type of renal disease and renal drug clearance in children. Eur J Clin Pharmacol 44, 195–197 (1993). [2]

  • Drug Dosing Adjustments in Patients with Chronic Kidney Disease. Am Fam Physician. 2007;75(10):1487-1496. [6]

  • Pharmacology of cefotaxime and its desacetyl metabolite in renal and hepatic disease. Antimicrob Agents Chemother. 1981 Apr;19(4):526-31. [5]

  • Cefotaxime Dosage Guide. Drugs.com. [7]

References

Application Note: Comprehensive Guide for Therapeutic Drug Monitoring of Desacetylcefotaxime in Critically Ill Patients

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Clinical Relevance

Cefotaxime, a third-generation cephalosporin antibiotic, is extensively used for managing severe infections including sepsis, meningitis, and hospital-acquired pneumonia in critically ill patients. Approximately 50%-60% of a cefotaxime dose is metabolized in the liver to desacetylcefotaxime, which possesses antimicrobial activity estimated at 10-30% of the parent compound against most Enterobacterales. The combination of cefotaxime and its primary metabolite exhibits synergistic antibacterial effects, particularly relevant for pathogens with elevated MICs. Therapeutic Drug Monitoring (TDM) of both compounds is increasingly recognized as essential in critically ill populations where physiological alterations can significantly impact drug exposure, potentially leading to treatment failure or emergence of antibiotic resistance.

The pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with clinical efficacy for cefotaxime is the percentage of time that free drug concentrations exceed the pathogen's minimum inhibitory concentration (%fT>MIC). For critically ill patients, especially those with severe or deep-seated infections, more aggressive targets of 100% fT>4xMIC are often recommended to maximize bacterial eradication. Renal function, measured by estimated glomerular filtration rate (eGFR), represents the primary determinant of cefotaxime and this compound clearance, with a demonstrated negative correlation of -0.69 between eGFR and cefotaxime plasma levels. This relationship underscores the necessity for individualized dosing regimens and therapeutic monitoring in populations with fluctuating renal function.

Analytical Methodologies for Simultaneous Quantification

HPLC-UV Method for Clinical Monitoring

A robust and accessible high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been validated for simultaneous quantification of cefotaxime and this compound in human plasma. The methodology employs a Luna Phenomenex C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v) at a flow rate of 1.0 mL/min. Detection is performed at 280 nm, accommodating the UV absorption properties of both analytes. Sample preparation involves protein precipitation using 100 μL of 10% acetic acid and 500 μL of acetonitrile, followed by double extraction, combination of supernatants, evaporation to dryness, and reconstitution in 500 μL of mobile phase [1].

This HPLC-UV assay demonstrates excellent analytical performance across clinically relevant concentration ranges. For cefotaxime, the method is linear from 0.2-10 μg/mL with a correlation coefficient (r²) of 0.9986, while this compound shows linearity from 0.2-5 μg/mL (r² = 0.9981). Accuracy profiles reveal average percent recovery of 89.13%-112.81% for cefotaxime and 94.33%-107.98% for this compound, with all intra-assay and inter-assay precision values within acceptable limits (<15% RSD). The lower limit of quantification (LLOQ) of 0.2 μg/mL for both compounds ensures adequate sensitivity for therapeutic monitoring, particularly in cases requiring dose minimization or assessing trough concentrations [1].

Advanced UHPLC-MS/MS Method for Microsampling Applications

For pediatric populations and situations requiring minimal blood volumes, a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated. This technique utilizes a Kinetex C8 column (100 × 2.1 mm) with a gradient elution employing acetonitrile and ammonium acetate mobile phases. Detection is performed via electrospray ionization in positive mode with multiple reaction monitoring (MRM). The exceptional sensitivity of this assay enables precise quantification from merely 2.8 μL of plasma, making it ideally suited for capillary microsampling approaches in critically ill children with limited blood volume [2].

The UHPLC-MS/MS method demonstrates outstanding precision and accuracy across broad concentration ranges. For cefotaxime, precision remains within ±7.3% with accuracy within ±5% over a concentration range of 0.5-500 mg/L. For this compound, precision is within ±9.5% with accuracy within ±3.5% across 0.2-10 mg/L. This method has been successfully applied to clinical pharmacokinetic studies involving 20 capillary microsamples collected at five time points within a single dosing interval from five critically ill children, establishing its utility for data-rich PK studies in vulnerable populations [2] [3].

Table 1: Comparison of Analytical Methods for this compound and Cefotaxime Quantification

Parameter HPLC-UV Method [1] UHPLC-MS/MS Method [2]
Sample Volume 500 μL plasma 2.8 μL plasma
Linearity Range (Cefotaxime) 0.2-10 μg/mL 0.5-500 mg/L
Linearity Range (this compound) 0.2-5 μg/mL 0.2-10 mg/L

| Accuracy | 89.13%-112.81% (Cefotaxime) 94.33%-107.98% (this compound) | Within ±5% (Cefotaxime) Within ±3.5% (this compound) | | Precision | <15% RSD | Within ±7.3% (Cefotaxime) Within ±9.5% (this compound) | | Key Applications | Routine TDM in clinical laboratories | Pediatric populations, microsampling studies, research settings |

Sample Processing and Stability Considerations

Solid-phase extraction (SPE) techniques provide superior sample clean-up for cefotaxime and this compound quantification in complex biological matrices like cerebrospinal fluid (CSF). A validated SPE approach utilizing C18 cartridges with elution using methanol-phosphate buffer (pH 7.0, 1:1 v/v) demonstrates excellent recovery and minimal matrix effects for both analytes. This method achieves baseline separation with retention times of 3.3 minutes for this compound and 13.8 minutes for cefotaxime, effectively resolving both compounds from endogenous matrix components [4].

Stability considerations are paramount for accurate quantification of cefotaxime and this compound. Both compounds demonstrate sensitivity to pH and temperature variations, necessitating careful sample handling immediately after collection. Plasma separation should occur within 30 minutes of blood draw, with subsequent storage at -80°C until analysis. Freeze-thaw stability evaluations should be conducted, with most validated methods demonstrating stability through three freeze-thaw cycles when properly processed and stored [4] [1].

Pharmacokinetic Insights and Dosing Implications

Population Pharmacokinetics and Covariate Effects

Population pharmacokinetic modeling has revealed critical insights into the disposition of cefotaxime and this compound across diverse patient populations. In critically ill children, a one-compartment model with first-order elimination adequately describes cefotaxime pharmacokinetics, with median clearance values of 0.97 L/h (range: 0.3-7.1 L/h) and volume of distribution of 0.3 L/kg. For this compound, median clearance is substantially higher at 3.2 L/h (range: 0.6-16.3 L/h), reflecting its different elimination pathways. Both body weight and postnatal age emerge as statistically significant covariates, necessitating body-size adjusted dosing regimens in pediatric populations [5].

In elderly patients (66-93 years), cefotaxime pharmacokinetics follows a two-compartment model with production of this compound from the central compartment. Cefotaxime clearance (mean 5.5 L/h) is significantly influenced by body weight, serum protein concentration, serum creatinine, and age. Notably, this compound elimination decreases independently with advancing age beyond 60 years, reflecting age-related reductions in renal metabolic capacity even without overt renal impairment. The mean terminal half-lives are 1.7 hours for cefotaxime and 2.6 hours for this compound in this population, supporting extended dosing intervals in elderly patients [6].

Dosing Optimization Through PK/PD Modeling

Monte Carlo simulations based on population PK models have been instrumental in evaluating optimized dosing strategies for cefotaxime in critically ill patients. Standard intermittent dosing regimens (50 mg/kg q6h) frequently fail to achieve aggressive PK/PD targets (100% fT>MIC) in critically ill children, particularly those with preserved renal function. For the same total daily dose, continuous infusion demonstrates superior probability of target attainment (100%) across all age and weight groups compared to intermittent administration. This administration approach ensures sustained antibiotic concentrations above the MIC throughout the dosing interval, maximizing bactericidal activity [5].

In adult ICU populations, infusion strategy comparisons reveal significant differences in target attainment against pathogens with elevated MICs. For worst-case scenario pathogens (MIC = 4 mg/L for cefotaxime), target attainment remains suboptimal regardless of administration method—31% with short infusion (15-30 minutes), 44% with extended infusion (3 hours), and 50% with continuous infusion. These findings highlight the potential need for dose escalation beyond standard 6 g/day regimens when confronting less susceptible pathogens, particularly in patients with augmented renal clearance [7].

Table 2: Population Pharmacokinetic Parameters of Cefotaxime and this compound

Population Cefotaxime CL (L/h) Cefotaxime Vd (L) This compound CL (L/h) Key Covariates Reference
Critically Ill Children 12.8 (Median) 39.4 (Median) 10.5 (Median) Body weight, Postnatal age [3]
Critically Ill Children 0.97 (Median; range: 0.3-7.1) 0.3 L/kg (Median; range: 0.2-0.41 L/kg) 3.2 (Median; range: 0.6-16.3) Body weight, Postnatal age [5]
Elderly Patients 5.5 (Mean) Not specified Not specified Body weight, Serum protein, Serum creatinine, Age [6]
Adult ICU Patients Highly variable (eGFR-dependent) Highly variable Not specified eGFR (primary determinant) [8]

TDM Workflow and Clinical Implementation

Comprehensive TDM Protocol

Therapeutic Drug Monitoring for cefotaxime and this compound follows a systematic approach beginning with appropriate sample collection timing based on the administration method. For continuous infusion regimens, a single steady-state concentration measurement is typically sufficient, with target concentrations maintained above 4xMIC for the suspected pathogen throughout treatment. For intermittent dosing, both peak (30 minutes after infusion completion) and trough (immediately before next dose) samples provide the most comprehensive PK profile, enabling calculation of individual clearance and half-life values [8] [5].

The following workflow diagram illustrates the comprehensive TDM process for cefotaxime and this compound:

tdmpipeline cluster_sample Sample Collection Options cluster_analytical Analytical Methods Start Patient Identification (Critically Ill, Altered PK) SampleCollection Sample Collection & Processing Start->SampleCollection Initiate TDM AnalyticalMethod Analytical Quantification SampleCollection->AnalyticalMethod Plasma/CSF ConventionalSampling Conventional Sampling (0.5-1 mL venous) SampleCollection->ConventionalSampling CapillaryMicrosampling Capillary Microsampling (2.8 μL plasma) SampleCollection->CapillaryMicrosampling PKAnalysis PK/PD Analysis & Interpretation AnalyticalMethod->PKAnalysis Concentration Data HPLC HPLC-UV (Accessible) AnalyticalMethod->HPLC UHPLC UHPLC-MS/MS (Sensitive) AnalyticalMethod->UHPLC DoseAdjustment Clinical Decision & Dose Adjustment PKAnalysis->DoseAdjustment PK/PD Evaluation FollowUp TDM Follow-up DoseAdjustment->FollowUp Implement Change FollowUp->SampleCollection Re-assess as Needed

Diagram 1: Comprehensive TDM Workflow for Cefotaxime and this compound Monitoring

Interpretation Guidelines and Dose Adjustment

Concentration interpretation must consider the combined antibacterial activity of cefotaxime and this compound, applying a weighting factor based on the relative potency of the metabolite (typically 10-30% of the parent compound). For most Enterobacterales with MIC breakpoints of 1 mg/L, target steady-state concentrations of 4-8 mg/L for cefotaxime during continuous infusion provide adequate coverage. For more resistant pathogens or situations requiring aggressive targets (100% fT>4xMIC), concentrations of 16-32 mg/L may be necessary [8] [7].

Dose adjustment strategies should primarily account for renal function status. For patients with augmented renal clearance (eGFR >120 mL/min/1.73m²), dose escalation up to 8 g/day or continuous infusion administration may be necessary. Conversely, for patients with moderate to severe renal impairment (eGFR <60 mL/min/1.73m²), dose reduction by 25-50% is typically warranted to prevent accumulation and potential neurotoxicity. Therapeutic drug monitoring provides the most reliable approach to individualizing therapy, particularly in critically ill patients with rapidly changing renal function [8] [5].

Conclusion

Therapeutic Drug Monitoring of both cefotaxime and its active metabolite this compound represents a valuable strategy for optimizing antimicrobial therapy in critically ill patients. Validated analytical methods, including both accessible HPLC-UV and sensitive UHPLC-MS/MS approaches, enable precise quantification of both compounds even in volume-limited scenarios. Population pharmacokinetic studies have consistently demonstrated the significant impact of renal function, body size, and age on drug disposition, necessitating individualized dosing approaches. Implementation of continuous infusion regimens, guided by TDM, provides the most reliable method for achieving aggressive PK/PD targets in critically ill populations with variable pharmacokinetics. Further prospective studies are warranted to establish the correlation between TDM-guided dosing and clinical outcomes in specific patient populations.

References

Desacetylcefotaxime Penetration into Cerebrospinal Fluid in Meningitis: Experimental Protocols and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bacterial meningitis remains a neurological emergency requiring rapid initiation of bactericidal antibiotics at doses that achieve adequate cerebrospinal fluid (CSF) concentrations. Cefotaxime, a third-generation cephalosporin, is widely used for the treatment of bacterial meningitis due to its broad spectrum of activity against common meningeal pathogens. The pharmacological profile of cefotaxime is unique among cephalosporins due to its hepatic metabolism to desacetylcefotaxime, an active metabolite that contributes to the antibacterial activity against susceptible organisms. Understanding the CSF penetration of both cefotaxime and this compound is essential for optimizing therapeutic outcomes in meningitis, as the infected meninges create a dynamic physiological environment that influences antibiotic distribution.

The blood-brain and blood-CSF barriers represent formidable obstacles to antibiotic penetration into the CNS compartment. Under normal physiological conditions, these barriers restrict the passage of many antimicrobial agents through a combination of tight junctions, active efflux transporters, and enzymatic activity. However, during meningeal inflammation, the integrity of these barriers is compromised, potentially enhancing antibiotic penetration. Factors influencing antibiotic distribution into CSF include molecular size, lipophilicity, protein binding, and affinity for active transport systems [1]. This compound, despite being more hydrophilic and having approximately eight-fold weaker antibacterial activity compared to the parent compound, achieves significant CSF concentrations that contribute to the overall therapeutic efficacy, particularly in the later stages of treatment when inflammation subsides and barrier integrity is restored [2] [3].

Quantitative Analysis of CSF Penetration

CSF Penetration in Pediatric Patients

The pharmacokinetics of cefotaxime and this compound were evaluated in 13 infants and children with meningitis after the sixth dose of a multiple-dose intermittent intravenous infusion regimen (50 mg/kg every 6 hours). The disposition of both compounds followed a one-compartment, open model with the following parameters [4] [5]:

Table 1: CSF and Serum Pharmacokinetic Parameters in Pediatric Meningitis Patients

Parameter Cefotaxime This compound
Mean serum concentration at 0.25 h post-infusion (μg/mL) 121.2 21.6 (at 1.5 h)
Mean CSF concentration at 1 h post-infusion (μg/mL) 6.2 5.6
CSF/Serum Penetration Ratio (%) 10.1% (range: 0-20%) 28.8% (range: 0-103%)
Elimination Half-life (hours) 0.8 2.1
Volume of Distribution (L/kg) 0.361 Not reported
Total Body Clearance (L/h/kg) 0.289 Not reported
Renal Clearance (L/h/kg) 0.174 Not reported
Urinary Excretion of Unchanged Drug (6-h post-infusion) 61% Not reported

The prolonged half-life of this compound (2.1 hours) compared to the parent compound (0.8 hours) explains its higher CSF penetration percentage and supports the synergistic antibacterial activity observed when both compounds are present. For children with normal renal function, a 50-mg/kg dose of cefotaxime administered every 6 hours provides adequate bactericidal concentrations in both serum and CSF for the majority of meningitis patients [4].

CSF Penetration in Adult Patients

A multicenter retrospective study involving adult patients with pneumococcal meningitis provided additional insights into cefotaxime penetration across the blood-CSF barrier in mature individuals. The study analyzed 44 CSF samples from 31 patients with a median age of 61 years, most of whom received concurrent dexamethasone therapy [6].

Table 2: CSF Pharmacokinetic Parameters in Adult Pneumococcal Meningitis

Parameter Value
Median Cefotaxime Daily Dosage 15 g (IQR: 12-19 g)
Dosage by Weight (mg/kg/day) 200 mg/kg (IQR: 150-280)
Time of CSF Sampling (days after initiation) ~5 days
Median CSF Cefotaxime Concentration (mg/L) 10.3 (IQR: 4.8-19.3)
Range of CSF Concentrations (mg/L) 1.2 - 43.4
Median MIC for Streptococcus pneumoniae (mg/L) 0.25 (range: 0.008-1)
Median CSF/MIC Ratio 38 (IQR: 12-146)
Proportion of CSF concentrations >10×MIC 81%
In-hospital Mortality Rate 29%

This study demonstrated that high-dose cefotaxime (200 mg/kg/day) in adult meningitis patients achieved elevated CSF concentrations with satisfactory pharmacokinetic/pharmacodynamic parameters and a tolerable safety profile. The median CSF concentration of 10.3 mg/L significantly exceeded the typical MIC values for Streptococcus pneumoniae, providing reassuring pharmacological data supporting the use of high-dose cefotaxime monotherapy for susceptible strains [6].

Experimental Protocols

Protocol for Measuring CSF Concentrations in Meningitis Patients

Objective: To determine the concentration of cefotaxime and its metabolite desacetylcefofaxime in the cerebrospinal fluid of patients with bacterial meningitis.

Materials and Reagents:

  • Cefotaxime sodium reference standard
  • This compound reference standard
  • High-performance liquid chromatography (HPLC) system with UV detector
  • C18 reverse-phase chromatography column (250 × 4.6 mm, 5 μm)
  • Phosphoric acid, methanol, acetonitrile (HPLC grade)
  • CSF samples collected in sterile containers
  • Protein precipitation reagents: acetonitrile or perchloric acid

Sample Collection Procedure:

  • Obtain informed consent according to institutional ethical guidelines.
  • Administer cefotaxime via intermittent intravenous infusion at prescribed dosing regimen (typically 50 mg/kg every 6 hours for children; 200 mg/kg/day for adults).
  • Collect CSF samples via lumbar puncture at predetermined time points post-dose (typically 1-hour post-infusion for peak concentrations).
  • Simultaneously collect blood samples for serum concentration determination.
  • Centrifuge CSF samples at 3000 × g for 10 minutes to remove cellular debris.
  • Aliquot supernatant into cryovials and store at -80°C until analysis.

Analytical Method - HPLC Analysis:

  • Chromatographic Conditions:

    • Mobile Phase: 10:90 (v/v) acetonitrile: phosphate buffer (20 mM, pH 3.0)
    • Flow Rate: 1.0 mL/minute
    • Detection Wavelength: 254 nm
    • Column Temperature: 25°C
    • Injection Volume: 20 μL
  • Sample Preparation:

    • Thaw CSF samples on ice
    • Mix 100 μL CSF with 200 μL acetonitrile for protein precipitation
    • Vortex for 30 seconds, then centrifuge at 10,000 × g for 10 minutes
    • Transfer supernatant to autosampler vials for analysis
  • Calibration Standards:

    • Prepare fresh calibration standards in drug-free CSF (0.5-50 μg/mL for cefotaxime; 0.25-25 μg/mL for this compound)
    • Process calibration standards alongside patient samples using identical preparation methods
  • Validation Parameters:

    • Establish linearity, accuracy, precision, specificity, and recovery
    • Determine lower limit of quantification (LLOQ) for both compounds
    • Include quality control samples at low, medium, and high concentrations

Data Analysis:

  • Calculate CSF concentrations using peak area ratios relative to calibration standards
  • Determine CSF-to-serum penetration ratios as (CSF concentration/serum concentration) × 100
  • Compute pharmacokinetic parameters using appropriate software (e.g., WinNonlin)
Protocol for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of cefotaxime and this compound in serum and CSF of meningitis patients.

Study Design:

  • Conduct a prospective, observational study in patients with confirmed bacterial meningitis
  • Include patients receiving cefotaxime as part of standard therapy
  • Exclude patients with severe renal impairment (creatinine clearance <30 mL/min) or hepatic dysfunction

Sample Collection Scheme:

  • Collect serial blood samples at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, and 6 hours post-infusion
  • Collect CSF samples at 1 hour post-infusion (coinciding with routine diagnostic/therapeutic taps)
  • Record exact sampling times relative to dose administration

Pharmacokinetic Analysis:

  • Noncompartmental Analysis:

    • Calculate elimination rate constant (λz) from log-linear regression of terminal concentration-time points
    • Determine elimination half-life as t½ = 0.693/λz
    • Compute area under the concentration-time curve (AUC) using the linear trapezoidal rule
    • Calculate total body clearance (CL) as Dose/AUC
    • Determine apparent volume of distribution (Vd) as CL/λz
  • Compartmental Modeling:

    • Fit concentration-time data to one-, two-, or three-compartment models using nonlinear regression
    • Select appropriate model based on Akaike Information Criterion (AIC) and visual inspection of residuals
    • Estimate pharmacokinetic parameters including distribution and elimination rate constants
  • CSF Penetration Assessment:

    • Calculate AUC-based CSF penetration ratio as (AUC_CSF/AUC_serum) × 100
    • Determine peak CSF concentrations relative to minimum inhibitory concentrations (MICs) of common pathogens
    • Compute time above MIC for both serum and CSF compartments

Statistical Analysis:

  • Express continuous variables as mean ± standard deviation or median (interquartile range)
  • Perform correlation analysis between demographic factors and pharmacokinetic parameters
  • Conduct subgroup analyses based on age, inflammation markers, or dexamethasone coadministration

Clinical Application and Dosing Considerations

Dosing Recommendations Across Populations

The penetration of cefotaxime and this compound into the CSF forms the pharmacological basis for dosing recommendations across different patient populations. The dosing strategy must account for developmental changes in drug metabolism and excretion, particularly in neonatal and pediatric patients where maturation of hepatic and renal function significantly impacts drug disposition [2] [7].

Table 3: Recommended Cefotaxime Dosing for Meningitis Across Patient Populations

Population Dosage Regimen Dosing Interval Maximum Daily Dose
Neonates (0-1 week) 50 mg/kg Every 12 hours 100 mg/kg
Neonates (1-4 weeks) 50 mg/kg Every 8 hours 150 mg/kg
Infants & Children (<50 kg) 50-75 mg/kg Every 6-8 hours 225-300 mg/kg (not to exceed 12 g)
Adults (Life-threatening infections) 2 g Every 4 hours 12 g
Adults (High-dose meningitis regimen) 3-4 g Every 8 hours 9-12 g

For neonatal meningitis, the recommended dose is 225-300 mg/kg/day to achieve adequate CSF concentrations, with adjustments based on gestational and postnatal age due to developmental changes in drug clearance [7]. In adult patients with pneumococcal meningitis, high-dose regimens (200 mg/kg/day or approximately 15 g/day for a 75 kg adult) have been shown to achieve median CSF concentrations of 10.3 mg/L, which substantially exceeds the MIC90 values for Streptococcus pneumoniae [6].

Therapeutic Drug Monitoring and Clinical Considerations

The interindividual variability in CSF penetration (0-20% for cefotaxime and 0-103% for this compound) supports the potential benefit of therapeutic drug monitoring in select patient populations [4]. Several factors should be considered when interpreting CSF antibiotic concentrations:

  • Meningeal Inflammation Status: CSF penetration is typically enhanced during the acute phase of meningitis when inflammation is maximal. As inflammation resolves with effective treatment, CSF penetration may decrease, potentially necessitating dosage adjustments in prolonged therapy.

  • Dexamethasone Coadministration: The concurrent use of corticosteroids may reduce CSF penetration of antibiotics by restoring blood-brain barrier integrity. However, the adult study demonstrating adequate CSF concentrations included 27 of 31 patients receiving dexamethasone, suggesting that high-dose cefotaxime can overcome this potential limitation [6].

  • Renal Function: Although cefotaxime is primarily metabolized hepatically, both the parent drug and metabolites are excreted renally. Patients with severe renal impairment (creatinine clearance <30 mL/min) may require dosage adjustments as the half-life of both cefotaxime and this compound may be prolonged [2].

  • Pathogen Susceptibility: The therapeutic target should be maintaining CSF concentrations above the MIC of the infecting organism for at least 60-70% of the dosing interval. For less susceptible strains (MIC ≥0.5 mg/L), higher doses or more frequent administration may be necessary.

  • Synergistic Activity: The combination of cefotaxime and this compound has demonstrated synergistic activity against some bacterial strains, potentially enhancing bactericidal activity in the CSF compartment [2].

Visualization Diagrams

Metabolic Pathway and CSF Penetration

G Cefotaxime Cefotaxime Liver Liver Cefotaxime->Liver IV Administration Serum Serum Cefotaxime->Serum Distribution Metabolism Metabolism Liver->Metabolism Hepatic Metabolism This compound This compound This compound->Serum Distribution Penetration Penetration Serum->Penetration Blood-CSF Barrier CSF CSF Antibacterial_Effect Antibacterial_Effect CSF->Antibacterial_Effect Concentration-Dependent Metabolism->this compound Desacetylation Penetration->CSF Inflammation-Enhanced

Diagram 1: Metabolic Pathway and CSF Penetration of Cefotaxime and this compound. This workflow illustrates the sequential metabolism of cefotaxime to this compound and their subsequent penetration into the cerebrospinal fluid compartment.

Experimental Workflow for CSF Concentration Analysis

G Patient_Selection Patient_Selection Dosing Dosing Patient_Selection->Dosing Inclusion Criteria Met Sample_Collection Sample_Collection Dosing->Sample_Collection Pre-determined Schedule Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation Centrifugation HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis Protein Precipitation Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis Concentration Calculation PK_Modeling PK_Modeling Data_Analysis->PK_Modeling Parameter Estimation

Diagram 2: Experimental Workflow for CSF Concentration Analysis. This diagram outlines the sequential steps from patient selection through sample analysis to pharmacokinetic modeling for determining cefotaxime and this compound concentrations in biological matrices.

Conclusion

The comprehensive analysis of cefotaxime and this compound penetration into cerebrospinal fluid demonstrates that both compounds achieve therapeutically relevant concentrations in patients with bacterial meningitis. The synergistic relationship between the parent drug and its active metabolite, coupled with the favorable pharmacokinetic profile of this compound including its longer half-life and higher percentage CSF penetration, contributes to the clinical efficacy of cefotaxime in the treatment of CNS infections. The provided experimental protocols offer standardized methodologies for quantifying CSF concentrations and calculating pharmacokinetic parameters that can be applied in both research and clinical settings.

These application notes underscore the importance of adequate dosing based on patient population and pathogen susceptibility. The high-dose cefotaxime regimen in adults (200 mg/kg/day or approximately 15 g/day) and weight-based dosing in pediatric patients (225-300 mg/kg/day) achieve CSF concentrations that exceed typical MIC values for common meningeal pathogens. Future research directions should focus on personalized dosing approaches based on therapeutic drug monitoring, particularly in critically ill patients with fluctuating organ function or those with infections caused by less susceptible organisms.

References

Rationale for Application: The Need for Optimized Cefotaxime Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Cefotaxime (CTX), a third-generation cephalosporin, exerts time-dependent antibacterial activity. Its efficacy is best predicted by the duration that the free drug concentration exceeds the minimum inhibitory concentration (MIC) of the pathogen (fT > MIC). For critically ill patients, achieving a target of 100% fT > MIC is often recommended to ensure clinical success and prevent resistance [1].

A primary challenge in this population is pathophysiological changes that profoundly alter antibiotic pharmacokinetics, leading to highly variable drug exposure and an increased risk of subtherapeutic concentrations [2] [1]. Furthermore, cefotaxime is partially metabolized to desacetylcefotaxime (DACT), an active metabolite that exhibits synergistic activity with the parent drug against many Gram-negative organisms [3] [4]. Therefore, any PK/PD analysis for cefotaxime must consider the combined antimicrobial activity of CTX and DACT.

The following diagram illustrates the logical workflow for optimizing cefotaxime therapy in critically ill patients, from identifying the clinical problem to implementing a monitored solution.

Start Clinical Problem: Suboptimal CTX Exposure in Critically Ill A1 Identify PK/PD Target: 100% fT > MIC for CTX + DACT Start->A1 A2 Assess Dosing Strategy A1->A2 B1 Short Infusion (SI) 15-30 min A2->B1 B2 Extended Infusion (EI) 3-4 hours A2->B2 B3 Continuous Infusion (CI) 24 hours A2->B3 A3 Evaluate Target Attainment C1 For Common Pathogens (MIC ≤ 2 mg/L) A3->C1 C2 For WCS Pathogens (MIC ≥ 4 mg/L) A3->C2 A4 Implement TDM-Guided Dosing B1->A3 B2->A3 B3->A3 D1 High Success Rate C1->D1 D2 Low Success Rate C2->D2 D1->A4 D2->A4

Experimental Protocols for PK/PD Analysis

Here are detailed methodologies for key experiments used to evaluate cefotaxime dosing regimens.

Protocol 1: Population Pharmacokinetic Modeling

This protocol outlines the methodology for characterizing the population pharmacokinetics of CTX and DACT, as employed in the neonatal ECMO study [2].

  • 1. Study Population: Enroll critically ill patients (e.g., on ECMO, in ICU) receiving cefotaxime. Record demographic and clinical data (e.g., postnatal age, body weight, serum creatinine, urine output, ECMO flow rates) [2].
  • 2. Drug Administration & Sampling: Administer cefotaxime as an intravenous bolus (over 3 min) or short infusion. Collect sparse blood samples (e.g., 1 mL) during routine care from a dedicated access point on the ECMO circuit or a central venous catheter. Record exact sampling and dosing times [2].
  • 3. Bioanalytical Assay:
    • Sample Processing: Centrifuge blood samples (e.g., 4,000 × g for 5 min) to obtain plasma. Store supernatant at -80°C until analysis [2].
    • Quantification: Determine CTX and DACT concentrations using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) should be suitably low (e.g., 0.2 mg/L). Include quality controls to ensure accuracy and precision (inter- and intra-assay CV <15%) [2] [1].
  • 4. PK Model Development: Use non-linear mixed-effects modeling (NONMEM) software. Develop a one- or two-compartment model sequentially for CTX and DACT. Estimate population parameters (clearance - CL, volume of distribution - V), inter-individual variability, and residual error. Test the influence of covariates (e.g., body weight, renal function, ECMO status) on PK parameters [2].
Protocol 2: PK/PD Target Attainment Analysis

This protocol describes a model-based approach to predict the success of different infusion strategies, as used in the Swedish ICU study [1].

  • 1. Obtain Individual PK Parameters: Use Bayesian estimation to derive individual patient PK parameters from measured drug concentrations and a pre-validated population PK model [1].
  • 2. Simulate Concentration-Time Profiles: Using the individual PK parameters, simulate concentration-time profiles for various dosing regimens (e.g., CTX 2 g every 8h as SI, EI, or CI) until steady-state is reached.
  • 3. Define PK/PD Targets and MICs:
    • Set the primary PK/PD target (e.g., 100% fT > MIC).
    • Select relevant MIC values for analysis:
      • Common Pathogens: Use the MIC of the most prevalent susceptible pathogen (e.g., E. coli MIC = 0.25 mg/L) [1].
      • Worst-Case Scenario (WCS) Pathogens: Use the highest MIC for pathogens the empirical treatment aims to cover (e.g., S. aureus MIC = 4 mg/L) [1].
  • 4. Calculate Target Attainment: For each simulated regimen and MIC scenario, calculate the percentage of patients achieving the PK/PD target.

Summary of Key Research Data

The following tables consolidate quantitative data from pivotal studies on cefotaxime pharmacokinetics and target attainment.

Table 1: Cefotaxime and this compound Pharmacokinetics in Special Populations

Population Parameter Cefotaxime (CTX) This compound (DACT) Notes Source
Neonates on ECMO Clearance (CL) 0.36 L/h (0.19-0.75) 1.46 L/h (0.48-5.93) Median (range) reported; DACT has a higher clearance. [2]
Volume of Distribution (V) 1.82 L (0.73-3.02) 11.0 L (2.32-28.0) Larger V for DACT suggests greater tissue penetration. [2]
Elimination Half-life (t₁/₂) 3.5 h (1.6-6.8) 5.4 h (0.8-14.0) DACT has a longer half-life than the parent drug. [2]
Adults with Liver Disease Half-life (t₁/₂) 1.49 - 2.42 h 7.1 - 13.4 h Significant prolongation of DACT half-life in hepatic impairment. [5]

Table 2: Predicted Target Attainment (% of Patients) for Cefotaxime 2g q8h Against Different Pathogens This data is modeled from a cohort of 137 adult ICU patients and highlights the challenge of treating WCS pathogens [1].

Infusion Strategy Primary Pathogen (E. coli MIC=0.25 mg/L) WCS Pathogen (S. aureus MIC=4 mg/L) Notes
Short Infusion (SI, 15-30 min) 94% 31% Standard dosing is inadequate for WCS pathogens.
Extended Infusion (EI, 3 h) Data not specified 44% Modest improvement over SI for WCS.
Continuous Infusion (CI, 24 h) Data not specified 50% Limited benefit over EI for cefotaxime in WCS.

Application Notes for Researchers and Clinicians

  • Dosing Strategy is Context-Dependent: The choice of infusion strategy should be guided by the clinical scenario and local epidemiology.

    • For common, susceptible pathogens (e.g., community-acquired E. coli), short infusions are often sufficient [1].
    • For empirical coverage of WCS pathogens or in patients with severe physiologic alterations, extended or continuous infusions should be considered, though the data for cefotaxime shows limited benefit for WCS. Alternative agents (e.g., piperacillin/tazobactam, meropenem) may be more reliable for this purpose [1].
  • The Critical Role of TDM: Given the profound PK variability in critically ill patients and the inconsistent performance of even optimized infusions, TDM is the most robust tool for personalizing therapy.

    • Target: Aim for free CTX trough concentrations 1-4 times the MIC of the causative pathogen to ensure 100% fT > MIC [1].
    • Interpreting DACT: While DACT contributes to efficacy, there is no well-established toxicity level for continuous CTX/DACT exposure. TDM should focus on the parent drug, but the potential for DACT accumulation in renal or hepatic impairment should be monitored [2] [5].
  • Consider the Metabolite: The synergistic activity of DACT means that PK/PD analyses considering only CTX may underestimate the antibiotic's full therapeutic potential. Future research should aim to establish a combined PK/PD index for CTX and DACT [3] [4].

References

Application Notes and Protocols: Monitoring Cefotaxime and Desacetylcefotaxime Concentrations During Continuous Infusion

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Objective: This document provides detailed methodologies for the quantitative analysis of cefotaxime (CTX) and its active metabolite desacetylcefotaxime (DCTX) in biological matrices during continuous infusion regimens. The protocols support pharmacokinetic/pharmacodynamic (PK/PD) profiling and therapeutic drug monitoring (TDM) across diverse patient populations.

Background: Cefotaxime, a third-generation cephalosporin, undergoes hepatic metabolism to this compound, which possesses intrinsic antibacterial activity and can exhibit synergy with the parent compound [1] [2]. Continuous infusion of cefotaxime maintains stable serum concentrations above the minimum inhibitory concentration (MIC) for susceptible pathogens, optimizing its time-dependent killing activity [3]. This approach demonstrates particular clinical value in critically ill patients, including those undergoing liver transplantation and individuals with severe respiratory infections [3] [4].

Experimental Protocols

Protocol 1: HPLC Analysis of Cefotaxime and this compound in Serum
1.1 Sample Collection and Preparation
  • Sample Collection: Collect blood samples in serum separator tubes. Centrifuge at 2000 × g for 10 minutes at 4°C. Transfer supernatant to cryovials and store at -80°C until analysis [3].
  • Sample Preparation: Thaw samples on ice. Protein precipitation is performed by mixing 100 µL of serum with 300 µL of ice-cold acetonitrile. Vortex for 60 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for injection [3] [5].
1.2 Chromatographic Conditions
  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with UV detection [3] [5]
  • Column: C18 reversed-phase column (250 × 4.6 mm, 5 µm particle size)
  • Mobile Phase: Phosphate buffer (0.05 M, pH 5.0) : Acetonitrile (85:15 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20-50 µL
  • Detection: UV detection at 254 nm
  • Column Temperature: Maintain at 25°C
  • Retention Times: Approximately 7.5 minutes for cefotaxime and 5.5 minutes for this compound [3]
1.3 Calibration Standards and Quality Control
  • Prepare stock solutions of cefotaxime and this compound in water at 1 mg/mL.
  • Prepare calibration standards in drug-free human serum spanning concentrations of 0.5-200 mg/L for both analytes.
  • Include quality control samples at low, medium, and high concentrations within the calibration range.
  • The method should demonstrate linearity with R² > 0.99, accuracy of 85-115%, and precision <15% RSD [5].
Protocol 2: Clinical Study Design for Continuous Infusion
2.1 Dosing Regimen
  • Loading Dose: Administer 1000 mg cefotaxime intravenously over 30 minutes [3].
  • Continuous Infusion: Initiate continuous infusion of 4000 mg over 24 hours (approximately 167 mg/hour) immediately following the loading dose [3].
  • Alternative Pediatric Dosing: For infants and children, administer 100 mg/kg/day via continuous infusion without a loading dose [5].
2.2 Sampling Schedule
  • Intraoperative Phase: Collect samples at predetermined surgical milestones (e.g., anesthesia induction, portal vein anastomosis, reperfusion) [3].
  • Postoperative Phase: Collect serial samples on days 1, 3, and 5 of therapy [5].
  • Sample Timing: For steady-state assessment, collect samples at least 12 hours after initiation of continuous infusion.
  • Matrices: Serum is primary matrix; additional collections in bile and urine can provide complementary PK data [3].

Quantitative Data Summary

Table 1: Serum Concentrations of Cefotaxime During Continuous Infusion in Adult Patients

Patient Population Dosing Regimen Mean Serum CTX (mg/L) Range (mg/L) Lowest Recorded Study
Liver Transplant (Intraop) 1000 mg LD + 4000 mg/24h CI 18.0 5.0 - NR* 5.0 [3]
Liver Transplant (Postop) 1000 mg LD + 4000 mg/24h CI 26.0 8.0 - NR* 8.0 [3]
COPD with RTI Continuous Infusion NR* NR* >4.0 (100% of dosing interval) [4]

*NR: Not Reported; LD: Loading Dose; CI: Continuous Infusion; Intraop: Intraoperative; Postop: Postoperative; RTI: Respiratory Tract Infection

Table 2: Serum Concentrations and Metabolite Ratios in Pediatric Patients

| Age Group | Dosing Regimen | Mean CTX (mg/L) | CTX Range (mg/L) | DCTX:CTX Ratio | Sample Size | |---------------|---------------------|---------------------|----------------------|---------------------|----------------| | <1 week | 100 mg/kg/day CI | Highly Variable | 0.6 - 182.6 | Decreasing significantly over days | 17 | [5] | | >1 week | 100 mg/kg/day CI | 24.9 (Day 1) | NR | Stable on consecutive days | 222 | [5] |

Table 3: Biliary and Metabolic Parameters of Cefotaxime

Parameter Value Notes Study
Biliary Excretion 0.1% of administered dose As unchanged drug; concentrations >4 mg/L maintained [3]
DCTX:CTX AUC Ratio (Intraop) 0.7-0.9 Metabolism hampered during surgery [3]
DCTX:CTX AUC Ratio (Postop) 1.1-1.4 Metabolic clearance impaired postoperatively [3]
Urinary Excretion 50-60% unchanged CTX, 15-20% as DCTX Renal elimination primary route [2]

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic pathway of cefotaxime and the experimental workflow for monitoring its concentrations:

cluster_pathway Cefotaxime Metabolic Pathway cluster_workflow Experimental Workflow CTX Cefotaxime (Administered IV) Liver Hepatic Metabolism Desacetylation CTX->Liver Urine Renal Excretion CTX->Urine 50-60% Unchanged Bile Biliary Excretion (0.1% of dose) CTX->Bile DCTX This compound (Active Metabolite) Liver->DCTX DCTX_Lactone This compound Lactone DCTX->DCTX_Lactone Further Metabolism M_Metabolites M Metabolites DCTX->M_Metabolites Further Metabolism DCTX->Urine 15-20% Administer Drug Administration Loading Dose: 1000 mg Continuous: 4000 mg/24h Sample Sample Collection Serum, Bile, Urine Administer->Sample Prepare Sample Preparation Protein Precipitation Sample->Prepare Analyze HPLC Analysis UV Detection at 254 nm Prepare->Analyze Quantify Quantification PK/PD Modeling Analyze->Quantify

Key Clinical and Pharmacokinetic Insights

Special Population Considerations
  • Liver Transplantation: Patients undergoing liver transplantation demonstrate deranged and variable cefotaxime pharmacokinetics characterized by an increased volume of distribution and decreased hepatic clearance. During the intraoperative period, metabolite ratios (DCTX:CTX AUC) range from 0.7-0.9, increasing to 1.1-1.4 postoperatively due to impaired metabolic clearance [3].

  • Neonates and Infants: Patients younger than one week show extensive variation in cefotaxime concentrations (0.6-182.6 mg/L) with significantly decreasing concentrations and DCTX:CTX ratios over consecutive days. Clearance increases significantly during the first days after birth, necessitating careful therapeutic drug monitoring [5].

  • Renal Impairment: While cefotaxime is primarily metabolized hepatically, renal dysfunction prolongs the half-life of both cefotaxime and this compound. Dose adjustment is recommended for patients with calculated glomerular filtration rates below 30 mL/min [2] [5].

Comparative Efficacy of Administration Methods

Continuous infusion maintains target serum concentrations (≥4 mg/L) for 100% of the dosing interval compared to approximately 60% with intermittent bolus infusion [3]. This optimized time-dependent killing is particularly beneficial for pathogens with higher MICs or in clinical scenarios with variable pharmacokinetics.

Troubleshooting and Technical Notes

  • Analytical Sensitivity: For pathogens with MICs ≤1 mg/L, the synergistic activity between cefotaxime and this compound significantly extends antibacterial activity [1].
  • Hemolyzed Samples: May interfere with HPLC analysis; collect new samples if significant hemolysis occurs.
  • Sample Stability: Reconstituted cefotaxime solutions must be used immediately [6]. Process and freeze serum samples within 2 hours of collection.
  • Bile Sampling: During surgical procedures, bile collection provides valuable data on target site penetration [3].

Conclusion

These Application Notes and Protocols provide a standardized framework for monitoring cefotaxime and this compound concentrations during continuous infusion. The methodologies support optimal dosing individualization, particularly in critically ill patients with altered pharmacokinetics. Implementation of these protocols in research and clinical settings can enhance therapeutic efficacy while minimizing toxicity risks.

References

Comprehensive Application Notes and Protocols for Desacetylcefotaxime Protein Binding Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Relevance

Desacetylcefotaxime is the primary active metabolite of the third-generation cephalosporin antibiotic cefotaxime, formed in vivo through hepatic deacetylation. Understanding the protein binding characteristics of this compound is crucial for predicting its antimicrobial activity, distribution, and elimination kinetics. Unlike cefotaxime, which demonstrates saturable binding to plasma proteins, this compound exhibits predominantly non-saturable binding behavior, significantly impacting its free fraction and consequently its pharmacological activity [1].

The clinical significance of protein binding determination stems from the fact that only the unbound drug fraction is capable of penetrating tissues and exerting antibacterial effects. Research has demonstrated that the protein binding characteristics of this compound differ substantially from its parent compound, with important implications for dosing regimens in various patient populations, particularly those with altered protein levels such as critically ill patients or those with hepatic or renal impairment [1] [2]. Additionally, studies have shown that unlike some other cephalosporins, the antimicrobial activity of this compound is not adversely affected by the presence of human serum, maintaining its bactericidal efficacy even in protein-rich environments [2].

Binding Characteristics and Pharmacokinetic Parameters

Comparative Binding Properties

The binding behavior of cefotaxime and its metabolite this compound to plasma proteins exhibits fundamental differences that influence their respective pharmacokinetic and pharmacodynamic profiles. Cefotaxime demonstrates concentration-dependent binding with observable saturation at therapeutic concentrations, while this compound maintains a relatively constant binding profile across clinically relevant concentration ranges [1].

  • Cefotaxime Binding: Exhibits saturable binding kinetics with an average association constant (K) of 3.87 × 10³ M⁻¹ and total protein binding site concentration (Pₜ) of 0.68 × 10⁻³ M. Saturation of plasma protein binding occurs at approximately 30 μg/mL, with the free fraction (Fp) averaging 0.48 (48%) [1].

  • This compound Binding: Demonstrates non-saturable binding with an association constant (K) of 13.90 M⁻¹, significantly lower than that of the parent compound. The free fraction in plasma is substantially higher, averaging 0.89 (89%) when formed as a metabolite in vivo and 0.73 (73%) when administered directly [1].

Quantitative Binding Parameters

Table 1: Protein binding parameters of cefotaxime and this compound

Parameter Cefotaxime This compound (as metabolite) This compound (direct administration)
Association Constant (K) 3.87 × 10³ M⁻¹ 13.90 M⁻¹ 8.58 M⁻¹
Binding Site Concentration (Pₜ) 0.68 × 10⁻³ M Non-saturable Non-saturable
Free Fraction (Fp) 0.48 0.89 0.73
Binding Saturation Concentration ~30 μg/mL Not observed Not observed

Table 2: Pharmacokinetic parameters following intravenous administration

Parameter Cefotaxime (100 mg/kg) This compound (as metabolite) This compound (50 mg/kg, total drug) This compound (50 mg/kg, free drug)
AUC (mg·min/mL) 8.2 7.2 19.4 13.9
Elimination Half-life (min) 17 53 36 36
Volume of Distribution at Steady State (mL/kg) 127 - 125 192
Systemic Clearance (mL/min/kg) 13.1 - 2.7 (total), 3.7 (free) -

The impact of serum on antimicrobial activity further distinguishes these compounds. While ceftriaxone demonstrates significantly elevated MICs in the presence of human serum (4- to 8-fold higher), the MICs of cefotaxime, this compound, and their combination are not adversely affected by human serum concentrations up to 50%. In fact, studies have noted a slight improvement in bactericidal activity under these conditions, suggesting potential synergism or reduced protein interference compared to other cephalosporins [2].

Determination Methods and Experimental Protocols

Equilibrium Dialysis Method

Equilibrium dialysis remains the gold standard technique for assessing protein binding of antimicrobial agents including this compound. This method separates protein-bound and free drug fractions through a semi-permeable membrane, allowing for accurate determination of binding parameters [1].

3.1.1 Materials and Equipment
  • Dialysis apparatus: Multi-cell equilibrium dialysis system with temperature control
  • Membrane: Regenerated cellulose dialysis membrane with 12-14 kDa molecular weight cut-off
  • Buffer system: 0.1 M phosphate buffer, pH 7.4
  • Biological matrix: Pooled human plasma or rat plasma (containing relevant proteins)
  • Analytical standards: this compound reference standard, cefotaxime for metabolite generation studies
  • Detection instrument: HPLC-UV system with appropriate column
3.1.2 Experimental Procedure
  • Membrane Preparation: Pre-soak dialysis membranes in distilled water for 30 minutes, then in buffer for an additional 30 minutes before assembly.

  • Sample Preparation: Spike plasma samples with this compound reference standard across concentration range of 1-100 μg/mL to cover therapeutic and supratherapeutic levels.

  • Dialysis Setup:

    • Load 1 mL of spiked plasma sample into one chamber (donor compartment)
    • Load 1 mL of phosphate buffer into opposing chamber (receptor compartment)
    • Assemble dialysis cells ensuring no air bubbles are trapped
  • Equilibration Process:

    • Rotate dialysis apparatus at approximately 12-15 rpm in temperature-controlled environment
    • Maintain temperature at 37°C ± 0.5°C
    • Conduct dialysis for 6-8 hours (previously determined to achieve >95% equilibrium)
  • Sample Collection:

    • Collect aliquots from both plasma and buffer chambers post-dialysis
    • Process plasma samples through protein precipitation prior to analysis
    • Analyze buffer samples directly or with minimal dilution

G Start Prepare Dialysis Membrane SamplePrep Spike Plasma with This compound Start->SamplePrep Setup Load Plasma and Buffer into Dialysis Chambers SamplePrep->Setup Equilibrate Equilibrate at 37°C for 6-8 Hours Setup->Equilibrate Collect Collect Samples from Both Chambers Equilibrate->Collect Analyze Analyze Free and Total Drug Concentrations Collect->Analyze Calculate Calculate Binding Parameters Analyze->Calculate

Figure 1: Experimental workflow for equilibrium dialysis method to determine this compound protein binding

HPLC-UV Analysis Method

The chromatographic separation and quantification of this compound can be achieved using a validated HPLC-UV method adapted from simultaneous determination protocols for cefotaxime and fluoroquinolones [3].

3.2.1 Chromatographic Conditions
  • Column: Luna Phenomenex C18 column (250 × 4.6 mm i.d.; 5 μm particle size)
  • Mobile phase: Isocratic mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v)
  • Flow rate: 1.0 mL/minute
  • Detection wavelength: 280 nm
  • Injection volume: 20 μL
  • Column temperature: Ambient (25°C ± 5°C)
  • Run time: 15-20 minutes
3.2.2 Sample Preparation Protocol
  • Protein Precipitation:

    • Aliquot 500 μL of plasma sample (standard, quality control, or unknown)
    • Add 50 μL of internal standard working solution (levofloxacin at 50 μg/mL)
    • Vortex mix for 30 seconds
    • Add 100 μL of 10% acetic acid solution and 500 μL of acetonitrile
    • Vortex vigorously for 2 minutes
  • Separation and Extraction:

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C
    • Transfer supernatant to separate vial
    • Repeat extraction twice and combine all supernatants
    • Evaporate combined supernatant to dryness under gentle nitrogen stream at 40°C
  • Reconstitution:

    • Reconstitute dried residue with 500 μL of mobile phase
    • Filter through 0.22 μm membrane syringe filter
    • Transfer to HPLC vials for analysis
3.2.3 Method Validation Parameters

The analytical method should be thoroughly validated according to regulatory guidelines with the following performance characteristics:

  • Linearity: Calibration curve range of 0.2-10 μg/mL with correlation coefficient (r) ≥ 0.998
  • Accuracy: Average percent recovery of 89.13%-112.81% for cefotaxime and 94.33%-107.98% for related compounds
  • Precision: Intra-day and inter-day precision with %RSD < 15%
  • Selectivity: No interference from plasma components at retention times of analytes
  • Stability: Evaluation of analyte stability under processing and storage conditions

Data Processing and Binding Calculations

Free Fraction Determination

The free fraction (Fp) of this compound is calculated directly from equilibrium dialysis experiments using the following relationship:

Fp = C_buffer / C_plasma

Where:

  • C_buffer = Concentration measured in buffer chamber (free drug)
  • C_plasma = Concentration measured in plasma chamber (total drug)

For this compound, the free fraction typically ranges between 0.73-0.89 depending on whether it is administered directly or formed as a metabolite in vivo [1].

Binding Parameter Calculations

For drugs exhibiting saturable binding like cefotaxime, the relationship between bound and free drug concentrations can be described by the following equation:

C_bound = (P_t × K × C_free) / (1 + K × C_free)

Where:

  • C_bound = Concentration of bound drug
  • P_t = Total protein binding site concentration
  • K = Association constant
  • C_free = Concentration of free drug

However, for this compound, which demonstrates non-saturable binding across therapeutic concentrations, a simple linear relationship is typically observed:

C_bound = K × C_free

Where K represents the linear binding constant with reported values of 13.90 M⁻¹ for the metabolite formed in vivo and 8.58 M⁻¹ for directly administered this compound [1].

G Data HPLC Concentration Data FreeFraction Calculate Free Fraction Fp = C_buffer / C_plasma Data->FreeFraction BindingModel Determine Binding Model (Saturable vs. Non-saturable) FreeFraction->BindingModel Params Calculate Binding Parameters (K, P_t for saturable K for non-saturable) BindingModel->Params Validate Validate Binding Parameters with Secondary Method Params->Validate Report Report Free Fraction and Binding Constants Validate->Report

Figure 2: Data processing workflow for determining protein binding parameters from experimental results

Applications and Implications

Pharmacokinetic Modeling

The protein binding parameters obtained through these methods are essential components in the development of comprehensive pharmacokinetic models. Research has demonstrated that the disposition of cefotaxime and this compound can be effectively characterized using pharmacokinetic-protein binding models that incorporate the distinct binding characteristics of both compounds [1].

These models have revealed significant differences in the volume of distribution between total and free drug for this compound (125 mL/kg vs. 192 mL/kg, respectively), highlighting the importance of accounting for protein binding in distributional assessments. Similarly, clearance values differ between total and free drug measurements (2.7 mL/min/kg vs. 3.7 mL/min/kg), reflecting potential limitations in elimination mechanisms for protein-bound drug fractions [1].

Clinical Correlations and Therapeutic Implications

The high free fraction of this compound (73%-89%) compared to its parent compound cefotaxime (48%) has significant clinical implications. The substantially larger unbound fraction likely contributes to the observed antimicrobial activity of this compound despite its lower intrinsic potency compared to cefotaxime [2].

Furthermore, the non-saturable binding characteristics of this compound suggest more predictable pharmacokinetics across a wide dosing range, as the free fraction remains relatively constant regardless of concentration. This contrasts with cefotaxime, which exhibits concentration-dependent protein binding that may lead to non-linear pharmacokinetics at higher doses when binding sites become saturated [1].

The preserved antibacterial activity of this compound in the presence of human serum, in contrast to other cephalosporins like ceftriaxone which show reduced activity under similar conditions, further supports its potential clinical utility in serious infections where high protein environments or variable serum protein concentrations might compromise the efficacy of alternative agents [2].

References

managing desacetylcefotaxime accumulation renal failure

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the core pharmacokinetic issue? Cefotaxime is partially metabolized in the liver to desacetylcefotaxime. Both the parent drug and its metabolite are primarily eliminated by the kidneys. In patients with renal impairment, the clearance of both compounds is reduced, but the half-life of this compound prolongs significantly more than that of cefotaxime, leading to its accumulation [1] [2] [3].

  • How does renal function quantitatively affect their half-lives? The table below summarizes the increase in elimination half-life for cefotaxime and this compound as renal function declines.

Renal Function Group (Creatinine Clearance) Cefotaxime Half-Life (hours) This compound Half-Life (hours)
Normal (>90 mL/min) 0.79 - 1.10 [1] [3] 0.70 - 1.5 [1] [2]
Mild Impairment (30-89 mL/min) ~1.09 [3] ~3.95 [3]
Severe Impairment (<15 mL/min) 2.54 - 10.20 [1] [3] 14.23 - 23.15 [1] [3]
Post-Hemodialysis ~1.63 [3] ~23.15 [3]
  • When is dosage adjustment necessary? For cefotaxime: Current guidelines and recent studies indicate that dose reduction is not required until renal function falls below a glomerular filtration rate (GFR) of 30 mL/min/1.73 m² [4] [5]. Some recent data suggests considering adjustments for GFR below 50 mL/min/1.73 m² [5]. For this compound: Accumulation becomes clinically significant in moderate to severe renal impairment (GFR < 30 mL/min/1.73 m²) [1] [6]. Since dosing adjustments for the parent drug indirectly control metabolite levels, separate adjustment for this compound is not performed.

  • What are the recommended dosing regimens for patients with renal failure? The following table synthesizes dosing recommendations from historical and recent studies. Doses can be adjusted by reducing the individual dose, lengthening the dosing interval, or both [4].

Renal Function (GFR) Recommended Cefotaxime Dosage Adjustment
>50 mL/min/1.73 m² No adjustment required (Standard dose: 3-12 g/day). In critically ill patients with Augmented Renal Clearance (ARC), higher doses (e.g., ≥8 g/day) may be needed to avoid underdosing [5].
10-50 mL/min/1.73 m² A 25-50% reduction in the total daily dose is recommended [4] [6].
<10 mL/min/1.73 m² A 50-75% reduction in the total daily dose is recommended [4] [6]. For patients on hemodialysis, a dose of 1-2 g after each dialysis session is advised, as hemodialysis significantly removes both cefotaxime and this compound [1] [3].
  • What are the key experimental protocols for monitoring? 1. Pharmacokinetic (PK) Study in Renally Impaired Subjects:

    • Objective: To characterize the PK of cefotaxime and this compound in subjects with varying degrees of renal function.
    • Methodology:
      • Subject Stratification: Stratify subjects into groups based on creatinine clearance (e.g., >90, 30-89, 16-29, 5-15, and <5 mL/min/1.73 m²) [3].
      • Dosing & Sampling: Administer a single intravenous dose of cefotaxime (e.g., 15 mg/kg or 1 g). Collect serial blood and urine samples over a period sufficient to characterize the extended half-lives (e.g., 24-48 hours) [1] [3].
      • Bioanalysis: Quantify serum concentrations of both cefotaxime and this compound using a specific method like High-Performance Liquid Chromatography (HPLC) [1] [6].
      • Kinetic Analysis: Calculate PK parameters (half-life, clearance, volume of distribution, AUC) using non-compartmental or model-dependent methods [3] [6].

    2. Therapeutic Drug Monitoring (TDM) in Critically Ill Patients:

    • Objective: To ensure target drug concentrations are achieved and avoid toxicity from accumulation in vulnerable populations.
    • Methodology:
      • Patient Selection: Focus on critically ill patients with unstable or severely impaired renal function [5].
      • Blood Sampling: Draw a trough blood sample at steady state (e.g., after 24-48 hours of therapy).
      • Target Concentration: For undocumented infections, the target free cefotaxime concentration is typically 25-60 mg/L [5].
      • Dose Adjustment: Use the measured concentration to guide dose adjustments, leveraging the observed concentration-to-dose (C/D) ratio. For instance, a patient with a GFR <30 mL/min/1.73 m² and a high C/D ratio may require a significant dose reduction [5].

The following workflow diagram illustrates the key decision points in a TDM protocol for cefotaxime in at-risk patients.

TD Start Initiate Cefotaxime in At-Risk Patient A Assess Renal Function (GFR/CrCl) Start->A B Administer Initial Dose Based on Renal Function A->B C Steady-State TDM (After 24-48h) B->C D Measure Serum Cefotaxime Level C->D E Concentration within Target Range? (25-60 mg/L) D->E AdjustDown Consider Dose Reduction E->AdjustDown No, High (Overdose) AdjustUp Consider Dose Increase E->AdjustUp No, Low (Underdose) Continue Continue Current Regimen with Monitoring E->Continue Yes AdjustDown->C AdjustUp->C Continue->C If condition changes

References

reduced desacetylcefotaxime clearance critically ill patients

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

The following table summarizes key population pharmacokinetic parameters for Cefotaxime and its metabolite, Desacetylcefotaxime, from a study on critically ill children [1].

Parameter Cefotaxime This compound
Median Clearance 0.97 L·h⁻¹ (Range: 0.3 - 7.1) 3.2 L·h⁻¹ (Range: 0.6 - 16.3)
Volume of Distribution 0.3 L·kg⁻¹ (Range: 0.2 - 0.41) Information Not Provided
Significant Covariates Body Weight, Postnatal Age Information Not Provided

A primary finding was that standard intermittent dosing regimens failed to maintain plasma concentrations above the target (2 mg·L⁻¹) throughout the dosing interval. The study concluded that for the same total daily dose, switching to a continuous infusion was the only administration method that reliably achieved the target concentration for children over one month of age [1].

Experimental Workflow for Population PK Study

The referenced study provides a high-level overview of its methodology, which can serve as a general guide. The workflow for developing a population pharmacokinetic model and optimizing the dosing regimen is as follows:

Start Study Population: Critically Ill Children A Drug Administration: Intermittent Cefotaxime Infusion Start->A B Sample Collection & HPLC Analysis A->B C Population PK Modeling (Software: MONOLIX) B->C D Covariate Analysis (Body Weight, Postnatal Age) C->D E Monte Carlo Simulations D->E F Dosing Regimen Optimization E->F End Recommendation: Continuous Infusion F->End

Key Methodology Details [1]:

  • Patient Population: Critically ill children under 18 years of age, weighing more than 2.5 kg.
  • Drug Analysis: Concentrations of Cefotaxime and this compound in plasma were quantified using High-Performance Liquid Chromatography (HPLC).
  • Modeling Software: The population pharmacokinetic model was developed using MONOLIX, a non-linear mixed-effect modeling software.
  • Simulations: Monte Carlo simulations were used to predict the probability of achieving the target serum concentration for different dosing regimens.

Frequently Asked Questions (FAQs)

Q1: Why do standard cefotaxime dosing regimens often fail in critically ill patients? The study found that in critically ill children, the calculated residual concentrations of cefotaxime were low, and no patient succeeded in attaining the target concentration of 2 mg·L⁻¹ throughout the dosing interval with intermittent infusion. This suggests that altered pharmacokinetic parameters in critical illness render standard dosing inadequate [1].

Q2: What is the recommended alternative dosing strategy? For children over one month of age, the study recommends a dosing regimen of 100 mg·kg⁻¹·day⁻¹ administered by continuous infusion. This method provided a 100% probability of target attainment for the same total daily dose, as it maintains a stable serum concentration above the target [1].

Q3: What are the practical implications of altered this compound clearance? While the metabolite has its own antibacterial activity, the core problem identified was low parent drug (cefotaxime) concentrations. The optimized dosing strategy focuses on ensuring effective cefotaxime levels, which subsequently impacts metabolite levels. The higher median clearance of this compound suggests it is eliminated more rapidly than the parent drug [1].

Troubleshooting Guide

Problem Potential Cause Investigation & Solution
Subtherapeutic antibiotic levels with intermittent dosing. Pathophysiological changes in critical illness (e.g., altered volume of distribution, augmented renal clearance) leading to accelerated drug clearance and low trough concentrations. Investigate: Conduct therapeutic drug monitoring (TDM). Solution: Switch from intermittent infusion to continuous infusion for the same total daily dose to maintain constant therapeutic levels [1].
High variability in drug exposure between patients. Significant covariates like body weight and postnatal age significantly impact pharmacokinetic parameters (clearance and volume of distribution). Investigate: Perform a population pharmacokinetic analysis to identify and quantify the impact of patient-specific covariates. Solution: Implement personalized dosing regimens based on the identified covariates (e.g., weight-based dosing with adjustments for age) [1].

References

optimizing cefotaxime dosing for metabolite synergy

Author: Smolecule Technical Support Team. Date: February 2026

Cefotaxime and Desacetylcefotaxime Synergy

The table below summarizes the core concepts of the synergistic interaction between cefotaxime and its primary metabolite.

Aspect Description
Basic Concept Cefotaxime (CTX) is metabolized in the liver to this compound (DCTX). While DCTX is less potent alone, it acts synergistically with the parent drug to enhance overall bactericidal activity [1] [2].
Mechanism of Action Both CTX and DCTX are bactericidal agents that inhibit bacterial cell wall synthesis by binding to specific Penicillin-Binding Proteins (PBPs) [1].
Significance of Synergy This combination can make cefotaxime more effective in vivo than predicted by in vitro susceptibility tests using cefotaxime alone, and can inhibit bacterial regrowth [3].

Pathogen Susceptibility and Synergy Data

The synergy between CTX and DCTX is not universal across all bacteria. The following table outlines the effects against various clinical isolates as observed in studies.

Organism Observed Effect of CTX/DCTX (1:1 Combination) Notes / Specific Findings
Bacteroides fragilis Full or partial synergy [3] [4] A key beneficiary; synergy lowers Minimum Inhibitory Concentration (MIC) and inhibits regrowth [3].
Staphylococcus aureus Full or partial synergy [3]
Citrobacter freundii Full or partial synergy [3]
Pseudomonas cepacia Full or partial synergy [3]
Enterobacter cloacae Full or partial synergy [3]
Bacteroides vulgatus Synergy [4] MIC50 lowered from 4 mg/L to 1 mg/L with the addition of DCTX [4].
Other Anaerobes (e.g., Fusobacterium, Peptostreptococcus) Generally sensitive to CTX alone [4]
Clostridia Species Variable Susceptibility [4] Synergy observed in only about 20% of species tested [4].
Proteus vulgaris Antagonism in some strains [3] Antagonistic effect noted in 11% of isolates [3].
Serratia marcescens Antagonism in some strains [3] Antagonistic effect noted in 4% of isolates [3].

Experimental Protocols for Synergy Testing

For researchers aiming to confirm and study this synergy in the laboratory, here are established methodological approaches.

Checkerboard Broth Microdilution Method

This is a standard quantitative technique for evaluating the interaction between two antimicrobial agents [3] [4].

  • Agent Preparation: Prepare serial dilutions of CTX and DCTX in a broth medium.
  • Checkerboard Setup: Arrange the dilutions in a microtiter plate so that each well contains a unique combination of CTX and DCTX concentrations.
  • Inoculation: Standardize a bacterial inoculum and add it to each well.
  • Incubation: Incubate the plate at 35°C for a specified period.
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The interaction is often calculated using the Fractional Inhibitory Concentration Index (FICI), where FICI ≤ 0.5 indicates synergy [4].
Time-Kill Assay

This method provides information on the bactericidal kinetics of the drug combination [3].

  • Setup: Prepare flasks containing the test bacterium in broth with CTX alone, DCTX alone, the combination, and a growth control.
  • Concentrations: Use clinically relevant concentrations; one study used levels simulating human serum after intravenous administration [3].
  • Sampling: Remove samples at predetermined time intervals.
  • Quantification: Plate serial dilutions of the samples to determine the viable bacterial count.
  • Analysis: Plot time-kill curves. Synergy is typically defined as a ≥2-log₁₀ reduction in colony count by the combination compared to the most active single agent.

The diagram below illustrates the logical workflow for designing a synergy study.

G Start Start: Design Synergy Study Method Select Primary Method Start->Method Checkerboard Checkerboard Method Method->Checkerboard TimeKill Time-Kill Assay Method->TimeKill Obj1 Objective: Quantitative FICI Calculation Checkerboard->Obj1 Obj2 Objective: Kinetic Bactericidal Activity TimeKill->Obj2 EP1 Endpoint: FIC Index (Synergy: FICI ≤ 0.5) Obj1->EP1 EP2 Endpoint: Log Reduction (Synergy: ≥2-log10 CFU/mL) Obj2->EP2

Dosing Considerations for Optimized Therapy

The synergy is a naturally occurring process due to cefotaxime's metabolism. Therefore, optimizing dosing in patients primarily involves ensuring regimens achieve and maintain adequate serum and tissue levels of both compounds, especially in severe infections.

Infection Severity Recommended Adult Dosing (Cefotaxime) Rationale for Synergy
Moderate to Severe 1 to 2 g IV every 8 hours [1] Frequent dosing helps maintain effective concentrations of both CTX and its metabolite.
Life-Threatening 2 g IV every 4 hours [1] Maximizes exposure to both active compounds.
Simulated Human Serum Levels Concentrations simulating human pharmacokinetics after IV admin shown to augment activity [3] Supports that standard clinical dosing regimens can achieve the synergistic effect observed in vitro.

Frequently Asked Questions (FAQs)

What is the evidence for this synergy in a clinical context?

While definitive clinical trial data is limited, an in vitro experiment that used concentrations simulating human serum levels after intravenous administration demonstrated that the coexistence of DCTX augmented the bactericidal activity of CTX against B. fragilis [3]. This provides a strong pharmacodynamic rationale for the clinical relevance of the synergy.

Are there any pathogens where the combination is not effective?

Yes, the combination is not universally synergistic. Antagonistic effects have been observed in some strains of Proteus vulgaris and Serratia marcescens [3]. Furthermore, some Bacteroides strains and many Clostridia species do not show a synergistic response [4]. This highlights the importance of pathogen-specific testing.

Does the metabolite, this compound, have any standalone activity?

Yes, this compound has intrinsic antibacterial activity, although it is considered to be about 8-fold weaker than the parent drug, cefotaxime [1]. Its primary clinical importance lies in its synergistic contribution rather than its standalone effect.

References

adjusting cefotaxime dose hepatic impairment metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Cefotaxime Metabolism and Hepatic Dosing

The table below summarizes the key information on cefotaxime's metabolism and official guidance for use in hepatic impairment.

Aspect Details
Primary Metabolic Pathway Hepatic metabolism [1] [2] [3]
Key Metabolites Desacetylcefotaxime (active); this compound lactone and M3 (inactive) [1] [2]
Elimination Renal (50-60% as unchanged drug; 15-25% as this compound) [1] [2]
Official Dosing Recommendation for Hepatic Impairment No dosage adjustment recommended [4]

The following diagram illustrates the metabolic pathway of cefotaxime.

G Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Hepatic Metabolism RenalExcretion Renal Excretion Cefotaxime->RenalExcretion 50-60% InactiveMetabolites Inactive Metabolites (this compound lactone, M3) This compound->InactiveMetabolites This compound->RenalExcretion 15-25%

Research Considerations and Monitoring

While official guidance does not mandate dose adjustment, you should consider these factors in your experimental design or pharmacokinetic modeling:

  • Focus on Renal Function: Because the drug and its active metabolite are primarily eliminated by the kidneys, renal function is a more critical factor for dose adjustment than hepatic function [1] [3]. Dosing guidelines should be followed for subjects with renal impairment.
  • Monitor Hepatic Parameters: Even without a recommended dose change, some sources suggest that dosing requires adjustment in patients with both renal and hepatic dysfunction and that liver enzymes should be monitored routinely during administration [1].
  • Understand Metabolite Activity: The formation of This compound contributes to the overall antibacterial activity of the drug, particularly against some anaerobic bacteria [1] [5]. Its activity is considered about 8-fold weaker than the parent compound but can act synergistically with it [1] [6].

References

desacetylcefotaxime stability sample storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Sample Storage Overview

The table below summarizes the key stability information relevant to handling samples containing cefotaxime and its metabolite, desacetylcefotaxime.

Condition Stability Duration Notes & Key Findings

| Human Plasma Samples (containing Cefotaxime) | Short-Term (4-6°C): Up to 72 hours [1] Long-Term (-80°C): Up to 12 months [1] | - Cefotaxime is stable under these conditions, which are crucial for bioanalysis [1].

  • This compound stability is inherently linked to cefotaxime stability [2]. | | Aqueous Solutions (High Conc.) | Up to 6 hours at 20-25°C [3] | - Based on cefotaxime sodium studies (83.3-125 mg/mL).
  • Degradation occurs via β-lactam ring opening, forming this compound and its lactone [3]. | | Bioanalytical Challenge | N/A | - Degradation during in vitro tests can lead to underestimation of antibacterial activity [4].
  • The metabolite has intrinsic, though lower, antibacterial activity and can interact synergistically with the parent drug [5]. |

Experimental Protocols & Best Practices

Here are detailed methodologies and key considerations for handling samples based on the search results.

Protocol: Simultaneous HPLC Analysis of Cefotaxime & this compound

This method, adapted from a study that successfully measured both compounds in human plasma and cerebrospinal fluid, is particularly relevant as it addresses their stability during analysis [2].

  • Sample Preparation: Use a mild protein precipitation technique. Avoid strongly acidic precipitants as they can cause significant degradation of cefotaxime to this compound and further to a lactone [2].
  • Chromatographic Conditions:
    • Column: C18 Reverse-Phase column [2].
    • Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol in a ratio of 80:12:8 (v/v) has been used successfully for similar analytes [6].
    • Detection: UV detection at 280 nm [6].
  • Critical Note on pH: The analytes are most stable in a pH range of 4.3 to 6.5. Operating outside this range can accelerate degradation [2].
Sample Handling Workflow

The following diagram outlines the recommended workflow for handling samples, from collection to analysis, to ensure stability.

Start Sample Collection (Plasma/CSF containing Cefotaxime) A Short-Term Storage (if needed) Start->A B Immediate Snap-Freezing A->B Keep on ice or at 4°C for ≤ 72 hours C Long-Term Storage at -80°C B->C D Analysis with Stability-Indicating Method (e.g., HPLC-UV) C->D Thaw gently right before analysis E Data Interpretation (Account for potential in-vitro degradation) D->E

Frequently Asked Questions (FAQs)

Q: Why is it difficult to get accurate results for cefotaxime and this compound in in vitro susceptibility tests? A: Cefotaxime is unstable under standard test conditions, especially in media containing serum esterases. It can degrade by 20-30% during incubation, leading to an underestimation of its true antibacterial potency. This degradation produces this compound, which also has activity, complicating the results [4].

Q: What is the clinical significance of this compound? A: this compound is not just an inactive metabolite. It has intrinsic antibacterial activity, and studies using serum bactericidal tests have shown it can act synergistically with the parent drug, cefotaxime, particularly against organisms like Bacteroides fragilis [5].

Q: Can I use a highly concentrated solution of cefotaxime for a continuous 24-hour infusion in a syringe pump? A: No, this is not recommended. While one study found that cefotaxime chemically retained >90% potency for 12 hours in high concentrations, the solutions showed signs of physical instability (increased yellow color, turbidity) after 6 hours. For patient safety and efficacy, the use of such highly concentrated solutions should be limited to a maximum of 6 hours [3].

References

analytical interference desacetylcefotaxime bioassay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Interference: FAQ

The metabolite desacetylcefotaxime can be a source of analytical interference, which is a known challenge with cephalosporin antibiotics.

  • What are this compound and cefotaxime? Cefotaxime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative and Gram-positive organisms [1]. After administration, it is metabolized in the human body to this compound, which has its own, albeit weaker, antibacterial activity [2]. Accurately measuring both the parent drug and its metabolite is crucial for pharmacokinetic studies, especially in critical care settings like pediatrics [2].

  • How can this compound interfere with bioassays? The primary concern is analytical interference, where the presence of this compound can skew the measurement of cefotaxime itself or other analytes in a sample. This is part of a broader phenomenon where drugs and their metabolites can interfere with laboratory testing [3]. This interference can lead to inaccurate concentration readings, potentially compromising dosing decisions.

  • What are the best methods to measure cefotaxime and this compound? Modern chromatographic techniques are the gold standard for minimizing interference and achieving precise measurement. A developed and validated UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is highly recommended. This method effectively separates cefotaxime and this compound from other plasma components, allowing for their individual quantification with high sensitivity and accuracy, even from very small sample volumes (e.g., 2.8 μL of plasma) [2]. Bioassays, which are simpler, may be more susceptible to this cross-interference.

Troubleshooting Guide for Assay Interference

If you suspect interference from this compound in your bioassay or analytical method, use the following guide to diagnose and resolve the issue.

Problem Symptom Potential Cause Recommended Solutions
Inaccurate quantification of cefotaxime (e.g., higher or lower than expected readings). Cross-reactivity or interference from this compound in a non-specific bioassay [3] [2]. Confirm with a separation technique. Use a developed UHPLC-MS/MS method to isolate and quantify the analytes independently [2].
No signal or very low signal for both compounds. Assay buffer too cold, omission of a reagent, incorrect wavelength for plate reading, or use of an incorrect microplate type [4]. Follow general assay troubleshooting: equilibrate reagents to room temperature, re-read protocol carefully, and ensure you are using clear plates for absorbance and black plates for fluorescence [4].
Signals are too high, leading to saturation. Sample or standard concentrations are too high [4]. Dilute your samples and remake standard dilutions according to the datasheet [4].
Erratic or non-reproducible data (signals jump up and down). Poor mixing, bubbles, or precipitate in the wells [4]. Tap the plate to mix, pipette carefully to avoid bubbles, and check wells for precipitates [4].

Experimental Protocol: UHPLC-MS/MS for Cefotaxime & this compound

Here is a summary of a validated protocol suitable for quantifying cefotaxime and this compound in small-volume plasma samples, which effectively eliminates analytical interference [2].

  • Sample Preparation: Use a simple protein precipitation with acetonitrile. A 2.8 μL volume of plasma is sufficient. A deuterated cefotaxime (cefotaxime-d3) is used as an internal standard to correct for procedural losses and matrix effects.
  • Chromatography:
    • Column: Kinetex C8 (100 x 2.1 mm).
    • Mobile Phase: Gradient of acetonitrile and ammonium acetate.
    • Function: This setup separates cefotaxime, this compound, and the internal standard from each other and from other plasma components.
  • Mass Spectrometry Detection:
    • Ion Source: Electrospray ionization (ESI), positive mode.
    • Analysis: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
  • Validation Parameters: The method has been validated for specificity, precision (within ±9.5%), and accuracy (within ±5%) over a range of 0.5–500 mg/L for cefotaxime and 0.2–10 mg/L for this compound [2].

The following diagram illustrates the core workflow and separation principle of this UHPLC-MS/MS method.

Start Plasma Sample Prep Protein Precipitation with Acetonitrile Start->Prep UHPLC UHPLC Separation (C8 Column, Gradient Elution) Prep->UHPLC MS MS/MS Detection (ESI+, MRM Mode) UHPLC->MS Separates Cefotaxime & Metabolite Result Quantitative Result MS->Result

Key Considerations for Robust Results

To further enhance the reliability of your experimental data, keep these points in mind:

  • Assay Validation is Critical: Always run a test standard curve to verify that your assay is working correctly and is linear within the expected concentration range [4]. This is a fundamental step in any bioanalytical method.
  • Proper Sample Handling: If you are working with cellular samples (e.g., for enzyme activity assays), avoid deproteination, as it will kill all enzyme activity. If you must deproteinate, ensure the sample is properly neutralized afterward [4].
  • Beware of Common Interferents: Be aware that chelating agents like EDTA can interfere with assays that measure metal ions or require a metal cofactor [4]. Check your assay datasheet for a list of incompatible substances.
  • Adhere to Reporting Standards: For maximum utility and reproducibility of your data, follow minimum reporting guidelines like MIABE (Minimum Information About a Bioactive Entity). This includes detailing molecule properties, assay protocols, and results using controlled vocabularies where possible [5].

References

Pharmacokinetic Data of Cefotaxime and Desacetylcefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

The prolonged half-life of desacetylcefotaxime (dCTX) is a key characteristic in neonates. The tables below summarize core pharmacokinetic parameters and the factors that influence them.

Table 1: Key Pharmacokinetic Parameters in Neonates [1] [2]

Parameter Cefotaxime (CTX) This compound (dCTX)
Typical Half-Life in Neonates 2 - 6 hours [3] 5.4 hours (median, range: 0.8 - 14 hours) [2]
Elimination Half-Life Correlation Correlates with Gestational Age (GA) and Postnatal Age (PNA) [1] Longer than CTX, permitting a synergistic effect [1]
Primary Elimination Routes ~50-60% renal excretion; ~15-20% hepatic metabolism to dCTX [4] [3] [5] Renal elimination [2]

Table 2: Factors Influencing Pharmacokinetics & Dosing Implications

Factor Impact on PK Dosing Consideration
Postnatal Age (PNA) Elimination maturity increases with PNA [1]. Dosing frequency often increases from twice daily (<1 week) to three or four times daily (>4 weeks) [2] [6].
Gestational Age (GA) Lower GA is associated with slower clearance and longer half-life due to organ immaturity [1] [3]. Preterm neonates may require longer dosing intervals [3].
Renal Function Major route of elimination for both CTX and dCTX [2] [3]. Significant renal impairment can lead to accumulation; dosing modification may be needed [4] [5].
Critical Illness/ECMO Extracorporeal circuits can increase volume of distribution and alter clearance [2]. Standard dosing may remain effective, but therapeutic drug monitoring (TDM) is prudent [2].

Experimental Protocols & Methodological Insights

For researchers aiming to characterize the pharmacokinetics of cefotaxime and its metabolite, here are validated methodological approaches.

Population Pharmacokinetic (PopPK) Study Protocol [2] [4] [5] This design is ideal for sparse sampling in vulnerable neonatal populations.

  • Sample Collection: Use an opportunistic sampling strategy. Collect small-volume blood samples (as low as 0.1 mL plasma) during routine clinical draws rather than at fixed times [5]. Store samples at -80°C after centrifugation [2] [5].
  • Bioanalytical Method: Quantify CTX and dCTX concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, with lower limits of quantification reported at 0.2 mg/L for both compounds [2] [4].
  • Modeling Software: Develop the population model using specialized software like NONMEM or Pmetrics in R [2] [4].
  • Model Development: Test one- and two-compartment models. Incorporate covariates like current body weight, postnatal age, gestational age, and renal function (e.g., serum creatinine) to explain variability in clearance and volume of distribution [2] [4] [5].

Physiologically-Based Pharmacokinetic (PBPK) Modeling Protocol [3] This mechanistic approach helps in predicting PK during early drug development or for extrapolating from adults to neonates.

  • Software Platform: Build and run the model on a platform like PK-Sim.
  • Key Parameters: The model must account for ontogeny of key elimination pathways: renal glomerular filtration rate, renal transporter activity (OATs), and hepatic esterase activity [3].
  • Model Verification: Evaluate the model's predictive performance by comparing simulated concentrations and PK parameters with observed clinical data from preterm and term neonates [3].

FAQs for Researchers

Q1: Is the prolonged half-life of this compound a clinical concern or a therapeutic advantage? It can be an advantage. The longer half-life of dCTX allows it to work synergistically or additively with the parent drug against Gram-negative bacteria, potentially extending the antimicrobial coverage throughout the dosing interval [1].

Q2: What is the critical PK/PD target for cefotaxime dosing in neonates? Cefotaxime exhibits time-dependent killing. The target is for the free drug concentration to remain above the Minimum Inhibitory Concentration (MIC) for a specific percentage of the dosing interval (fT>MIC). For critically ill neonates, especially with severe infections, a target of 100% fT>MIC or even 100% fT>4xMIC is often recommended [4]. For an MIC of 1 mg/L, a regimen of 50 mg/kg twice daily was shown to achieve 100% fT>MIC in neonates with early-onset sepsis [5].

Q3: How does extracorporeal membrane oxygenation (ECMO) impact the pharmacokinetics of these compounds? ECMO can alter PK by increasing the volume of distribution and potentially reducing clearance. However, a study on neonates on ECMO found that standard dosing regimens (e.g., 50 mg/kg based on PNA) maintained CTX concentrations above an MIC of 8 mg/L for the entire dose interval in most patients, suggesting that major dose adjustments may not be routinely necessary [2].

Experimental Workflow for PK Studies

The following diagram maps the logical workflow for conducting a neonatal pharmacokinetic study, from design to application.

Start Study Population: Neonates (define GA, PNA, clinical condition) A 1. Study Design & Sampling Strategy Start->A B 2. Bioanalytical Phase: LC-MS/MS A->B Plasma Samples C 3. PK Model Development B->C CTX/dCTX Concentrations D 4. Covariate Analysis C->D E 5. Model Validation & Dosing Simulation D->E End Output: Optimized Dosing Recommendation E->End

References

desacetylcefotaxime hepatobiliary adverse events monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Monitoring Considerations
What is the clinical relevance of desacetylcefotaxime? This compound is the active metabolite of cefotaxime, also possessing antibacterial properties and good penetration into body compartments, including the central nervous system [1].
Does this compound pose a hepatobiliary risk? Yes. Recent large-scale studies have identified "new severe hepatobiliary disorders" as a significant adverse event signal for cefotaxime (the parent drug), which is highly relevant for the metabolite's safety profile [1].
Which patients require intensified monitoring? Neonates, children, and underweight elderly patients are at higher risk, with severe events observed even at adjusted doses below 1 g [1]. Patients with chronic parenchymal liver disease (CPLD) show altered pharmacokinetics, with a significantly prolonged half-life of this compound [2].
What are the critical pharmacokinetic parameters to note in hepatic impairment? In patients with CPLD, the half-life of this compound is markedly prolonged, ranging from 7.1 to 13.4 hours, compared to healthier subjects [2]. The area under the curve (AUC) also increases [2].
What are the key monitoring parameters? Monitor liver chemistries: ALT, AST, Alkaline Phosphatase (ALP), GGT, and bilirubin [1] [3] [4]. Be vigilant for potential progression to severe liver injury, guided by principles like Hy's Law (e.g., ALT ≥3x ULN + Bilirubin ≥2x ULN) [3].

Experimental Protocols & Data Interpretation

Protocol 1: Pharmacokinetic Monitoring in Hepatic Impairment

This methodology is adapted from a study investigating the dispositions of cefotaxime and this compound in patients with chronic parenchymal liver disease [2].

  • 1. Study Population: Include patients with various forms of chronic parenchymal liver disease (CPLD). A control group with normal hepatic function is essential for comparison.
  • 2. Dosing: Administer a single intravenous dose of cefotaxime (e.g., 2 g) [2].
  • 3. Sample Collection: Draw serial blood samples at predetermined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12 hours) [2].
  • 4. Bioanalysis: Use a validated method (e.g., high-performance liquid chromatography - HPLC) to determine plasma concentrations of both cefotaxime and this compound [2].
  • 5. Data Analysis: Calculate key pharmacokinetic parameters for both compounds via non-compartmental analysis:
    • Area Under the Curve (AUC): Indicator of total drug exposure.
    • Half-life (t½): Time taken for plasma concentration to reduce by half.
    • Clearance (CL): Volume of plasma cleared of the drug per unit time.
  • 6. Correlation: Relate the pharmacokinetic parameters to clinical indices of hepatic impairment (e.g., Child-Pugh score) [2].
Protocol 2: Signal Detection and Management in Clinical Trials

This protocol is synthesized from industry best practices for monitoring liver safety in drug development and recent pharmacovigilance findings [1] [3].

  • 1. Baseline Assessment:
    • Obtain baseline measurements of ALT, AST, ALP, and Total Bilirubin [3].
    • Screen for hepatitis B and C in all subjects entering clinical trials [3].
  • 2. Ongoing Monitoring:
    • Conduct periodic liver chemistry tests during treatment.
    • Frequency: The FAERS study found most events occurred within 1-30 days of drug intake, suggesting intensified monitoring in the first month is critical [1].
  • 3. Stopping Criteria & Management (Based on GSK's Liver Safety System):
    • ALT > 3x ULN and ≤ 5x ULN (asymptomatic): Closely monitor with weekly liver chemistries. If values persist, consider drug discontinuation [3].
    • ALT > 5x ULN: Immediately discontinue the study drug and conduct a thorough clinical evaluation [3].
    • Potential Hy's Law Case (ALT ≥3x ULN + Bilirubin ≥2x ULN): Immediately discontinue the drug. This is a serious signal of potential drug-induced liver injury that requires prompt action and follow-up until resolution [3].

Workflow for Hepatobiliary Safety Monitoring

The following diagram illustrates the decision-making pathway for monitoring patients on cefotaxime/desacetylcefotaxime, based on the latest evidence.

Start Patient on Cefotaxime/Desacetylcefotaxime RiskAssess Assess Patient Risk Group Start->RiskAssess HighRisk High-Risk Group: • Neonates & Children • Underweight Elderly • Pre-existing Liver Disease RiskAssess->HighRisk Yes StandardRisk Standard Monitoring Protocol RiskAssess->StandardRisk No Baseline Obtain Baseline: Liver Chemistries (ALT, AST, Bilirubin) & Viral Hepatitis Screen HighRisk->Baseline StandardRisk->Baseline Monitor Initiate Monitoring Baseline->Monitor IntenseMonitor INTENSIFIED MONITORING • Frequent LFTs (e.g., first 30 days) • Assess for Hy's Law Criteria Monitor->IntenseMonitor High-Risk Path RoutineMonitor ROUTINE MONITORING • Periodic LFTs per protocol • Vigilance for symptoms Monitor->RoutineMonitor Standard-Risk Path Decision Evaluate ALT & Bilirubin Levels IntenseMonitor->Decision RoutineMonitor->Decision Action ACTION: Immediate Drug Discontinuation & Comprehensive Clinical Evaluation Decision->Action Meets Stopping Criteria Continue CONTINUE: Ongoing Monitoring Decision->Continue Within Normal Limits HyLaw Hy's Law Alert: ALT ≥ 3x ULN + Bilirubin ≥ 2x ULN Action->HyLaw

The provided information and protocols are based on the latest available research. However, monitoring guidelines and clinical understanding evolve.

  • Consult the most recent FDA guidance on drug-induced liver injury for pre-marketing clinical evaluation [5].
  • Refer to institutional protocols for managing immune-mediated liver injury, as some principles may be adaptable, especially for severe cases [6].

References

Technical Overview: Desacetylcefotaxime & Beta-Lactamase Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Desacetylcefotaxime is the primary metabolite of the antibiotic cefotaxime. While it has lower antibacterial activity on its own, it can act synergistically with the parent drug [1]. However, a key challenge is its susceptibility to degradation by bacterial enzymes.

The table below summarizes the core quantitative findings on how different beta-lactamases interact with cefotaxime and this compound [1].

Property Cefotaxime This compound Implications
Maximum Hydrolysis Rate (Vm) Lower ~2.1 times higher (Geometric Mean) This compound is degraded more rapidly by many beta-lactamases.
Michaelis Constant (Km) Lower ~39 times higher (Geometric Mean) This compound has a much lower affinity for the enzyme, despite being hydrolyzed faster.
Antibacterial Activity High Lower than parent molecule The metabolite is less potent, making the parent drug's survival critical.

G BetaLactamase Beta-Lactamase Enzyme CTX Cefotaxime (CTX) BetaLactamase->CTX  Hydrolyzes   dCTX This compound (dCTX) BetaLactamase->dCTX  Hydrolyzes 2.1x faster   Hydrolyzed Hydrolyzed (Inactive) Antibiotic CTX->Hydrolyzed dCTX->Hydrolyzed

Diagram 1: Comparative Hydrolysis of Cefotaxime and this compound. This diagram illustrates the finding that the enzyme beta-lactamase hydrolyzes this compound at a significantly faster rate than it does the parent molecule, cefotaxime [1].

Research Strategies to Overcome Degradation

Researchers are developing several advanced strategies to combat antibiotic resistance mediated by beta-lactamases. The following table outlines three key approaches.

Strategy Mechanism Key Advantage(s) Research Context
Beta-Lactamase Inhibitors (e.g., Tazobactam) Inactivates the beta-lactamase enzyme before it can hydrolyze the antibiotic [2]. Protects the partner antibiotic, restoring its efficacy against resistant strains [2]. Used in clinical combinations (e.g., Cefotaxime-Tazobactam (6:1)) [2].
Novel BL/BLI Combinations (e.g., Cefepime-Taniborbactam) Uses new-generation inhibitors to overcome a broader range of enzymes, including those in DTR Gram-negatives [3]. Targets "difficult-to-treat" (DTR) resistance; optimized for modern pathogens [3]. In late-stage development or recently licensed; requires PK/PD optimization for real-world use [3].
Targeted Enzyme Degradation (BacPROTACs) Uses a chimera molecule to recruit the bacterial cell's own proteolysis system (ClpXP) to degrade the beta-lactamase [4]. Directly eliminates the resistance factor rather than just inhibiting it [4]. Early-stage, proof-of-concept research (e.g., demonstrated in E. coli for CTX-M-14 degradation) [4].

G BacPROTAC BacPROTAC Molecule BetaLactamase β-lactamase (e.g., CTX-M-14) BacPROTAC->BetaLactamase Binds ClpXP Bacterial Protease (ClpXP) BacPROTAC->ClpXP Recruits Degraded Degraded β-lactamase BetaLactamase->Degraded ClpXP->BetaLactamase Degrades

Diagram 2: BacPROTAC Mechanism for Targeted β-lactamase Degradation. This illustrates the novel strategy of using a bifunctional molecule (BacPROTAC) to mark the resistance enzyme for destruction by the bacterium's own protein-recycling machinery [4].

Experimental Considerations & Protocols

When designing experiments to investigate beta-lactamase-mediated degradation or to test novel inhibitors, consider the following methodologies and challenges.

  • Beta-Lactamase Hydrolysis Assay: This is a foundational method for quantifying enzyme activity. The protocol involves incubating a partially purified beta-lactamase preparation with the antibiotic (e.g., cefotaxime or desacetylcefaxime). Hydrolysis is monitored, for instance, by a spectrophotometric method that tracks the change in absorbance as the beta-lactam ring opens. The kinetic parameters Vm (maximum velocity) and Km (Michaelis constant) are then determined to compare the hydrolysis rates and affinities for different substrates [1].

  • Addressing the Gram-Negative Barrier: A significant challenge in this field is the outer membrane of Gram-negative bacteria, which acts as a potent barrier to many compounds [5]. Even if an inhibitor is effective against a purified enzyme, it must be able to penetrate the bacterial cell to work. Key factors to consider are the physicochemical properties of your experimental compounds (e.g., size, charge, hydrophobicity) and the presence of efflux pumps that can actively remove molecules from the cell [5]. Your experimental models (e.g., whole cells vs. cell-free extracts) must account for this.

  • Resensitization Check: To confirm that an approach (like an inhibitor or BacPROTAC) is functionally effective, a standard minimum inhibitory concentration (MIC) assay should be performed. The successful resensitization of a previously resistant bacterial strain to the antibiotic (e.g., cefotaxime) is the ultimate functional validation [4].

References

optimizing pharmacokinetic/pharmacodynamic targets desacetylcefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Optimization Data

The tables below summarize population pharmacokinetic parameters and optimized dosing recommendations from recent studies to help guide your experimental design and data interpretation.

Patient Population Cefotaxime CL (L/h) Cefotaxime Vd (L) Desacetylcefotaxime CL (L/h) Key Covariates Optimal Dosing Regimen
Critically ill children (0.2-12 years) [1] 12.8 39.4 10.5 Body weight, eGFR Extended/continuous infusion required; 50 mg/kg q6h insufficient for many.
Critically ill children (<18 years) [2] [3] 0.97 (median) 0.3 L/kg (median) 3.2 (median) Body weight, postnatal age Continuous infusion of 100 mg/kg/day over 24h.
Neonates with early-onset sepsis [4] - - - Current weight, postnatal age 50 mg/kg q12h (BID) achieved PK/PD target.

Abbreviations: CL, Clearance; Vd, Volume of Distribution; eGFR, estimated Glomerular Filtration Rate; PK/PD, Pharmacokinetic/Pharmacodynamic.

Experimental Protocols for PK/PD Studies

Here are detailed methodologies for key experiments, which you can adapt for your own research.

Population Pharmacokinetic Study in Critically Ill Children

This protocol is based on a prospective, open-label study design [1].

  • Patient Population: Recruit critically ill pediatric patients (e.g., 1 month to 12 years) receiving IV cefotaxime as standard of care. Exclude patients on extracorporeal membrane oxygenation (ECMO) or renal replacement therapy.
  • Blood Sampling:
    • Conventional Sampling: Collect approximately 0.6 mL of blood from an indwelling arterial or venous cannula at five pre-defined timepoints: pre-dose (0 h), and at 0.5 h, 2 h, 4 h, and 6 h after the end of infusion.
    • Capillary Microsampling (Optional): Simultaneously, collect ~50 μL of blood via finger or heel prick at the same timepoints using a lancet device and heparinized capillary tubes.
  • Sample Processing:
    • Centrifuge blood samples to obtain plasma (conventional: 1500 g for 10 min; capillary: 2000 g for 10 min).
    • Store plasma in polypropylene tubes at -80°C until analysis.
  • Bioanalysis:
    • Quantify cefotaxime and this compound concentrations using a validated UHPLC-MS/MS method.
    • Ensure the method is linear across a suitable range (e.g., 0.5–500 mg/L for cefotaxime) and meets precision/accuracy criteria (within 15%).
  • PK Modeling:
    • Use non-parametric adaptive grid (NPAG) algorithms within software like Pmetrics for R to develop a population PK model.
    • Test one- and two-compartment models with first-order elimination.
    • Screen for covariate effects (e.g., body weight, eGFR, age) using a stepwise approach, evaluating improvement in model fit via Akaike Information Criterion (AIC) and log-likelihood values.
  • Dosing Simulations:
    • Perform Monte Carlo simulations to evaluate probability of target attainment (PTA) for various dosing regimens, body weights, and renal function levels.
    • The primary PK/PD target is often 100% fT>MIC (for severe infection) with an MIC breakpoint of 1 or 2 mg/L [1] [2].
Developmental PK Study in Neonates

This protocol outlines a real-world study design using opportunistic sampling [4].

  • Study Population: Enroll neonates (≤72 hours of life) with suspected or confirmed early-onset sepsis receiving cefotaxime.
  • Dosing and Administration: Administer cefotaxime intravenously at 50 mg/kg/dose over 30 minutes, every 12 hours (BID).
  • Opportunistic Blood Sampling:
    • Limit study-specific blood draws (e.g., a maximum of two per patient).
    • Use leftover blood from routine clinical biochemical examinations.
    • Accurately record infusion and sampling times.
  • Sample Processing & Analysis:
    • Centrifuge samples and store plasma at -80°C.
    • Determine cefotaxime plasma concentrations using a validated HPLC-UV method.
  • PK/PD Analysis:
    • Develop a population PK model using non-linear mixed-effects modeling (e.g., NONMEM).
    • Define the PK/PD target (e.g., 70% fT>MIC for neonates).
    • Use the final model to simulate the percentage of patients achieving the target with the tested regimen.

Workflow & Relationship Diagrams

The following diagrams illustrate the logical workflow of a population PK study and the key relationships affecting cefotaxime and this compound pharmacokinetics.

frontend Start Study Population: Critically Ill Children Sampling Blood Sampling Strategy: Conventional vs. Capillary Start->Sampling Bioanalysis Bioanalysis: UHPLC-MS/MS Sampling->Bioanalysis PK_Modeling Population PK Modeling (NPAG Algorithm) Bioanalysis->PK_Modeling Covariate Covariate Analysis: Weight, eGFR, Age PK_Modeling->Covariate Covariate->PK_Modeling Model Refinement Simulation Monte Carlo Simulations Covariate->Simulation Optimization Dosing Optimization Simulation->Optimization Simulation->Optimization PTA Analysis

framework Cefotaxime Cefotaxime Hepatic Hepatic Esterases Cefotaxime->Hepatic Metabolism Renal Renal Excretion Cefotaxime->Renal Elimination PK_Target PK/PD Target: 100% fT > MIC Cefotaxime->PK_Target Antibacterial Activity This compound This compound (Metabolite) This compound->Renal Elimination This compound->PK_Target Contributes to Activity Hepatic->this compound Formation

Frequently Asked Questions (FAQs)

Q1: Why is standard intermittent dosing often insufficient in critically ill patients? Critically ill patients, especially children, experience extreme physiological changes that alter pharmacokinetics. This includes an increased volume of distribution and augmented renal clearance, which can lead to subtherapeutic drug concentrations with standard intermittent dosing [1] [2]. Monte Carlo simulations consistently show that intermittent dosing fails to maintain concentrations above the MIC for the entire dosing interval.

Q2: What are the PK/PD targets for cefotaxime in severe infections? For critically ill patients, the target is typically 100% fT>MIC (the time the free drug concentration remains above the MIC) [1]. For particularly severe or deep-seated infections (like meningitis), an even more aggressive target of 100% fT > 4xMIC is recommended to ensure bacterial eradication [1].

Q3: How does the active metabolite, this compound, influence dosing strategy? this compound has antibacterial activity, though it is less potent than the parent compound [1]. Its presence contributes to the overall antibacterial effect. Therefore, population pharmacokinetic models that simultaneously describe the kinetics of both cefotaxime and its metabolite provide the most comprehensive basis for optimizing dosing regimens, as they account for the total active species in the body [1] [5].

Q4: What is the role of capillary microsampling in pharmacokinetic studies? Capillary microsampling allows for the collection of very small blood volumes (e.g., 50 μL) via a finger or heel prick. An external validation study demonstrated a strong correlation between concentrations from these microsamples and conventional venous samples [1]. This technique facilitates data-rich PK studies in vulnerable populations like critically ill children by reducing blood loss and simplifying sampling.

References

Comparative MIC Values of Cefotaxime and Desacetylcefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the Minimum Inhibitory Concentration (MIC90) values for Cefotaxime and its metabolite against common bacterial pathogens, primarily from a 1984 study on meningitis-causing bacteria [1]. The MIC90 is the minimum concentration required to inhibit the growth of 90% of the tested isolates.

Bacterial Species Inoculum Size (cells/mL) Cefotaxime MIC90 (μg/mL) Desacetylcefotaxime MIC90 (μg/mL)
Streptococcus pneumoniae 10^8 0.05 0.39
10^6 0.024 0.20
Streptococcus agalactiae 10^8 0.05 0.39
10^6 0.05 0.20
Haemophilus influenzae 10^8 0.10 0.39
10^6 0.05 0.39
Escherichia coli 10^8 0.10 0.39
10^6 0.05 0.39

A more recent 2023 Indian study also compared the activity of Cefotaxime with another cephalosporin, Ceftriaxone. It reported that the mean MIC values for E. coli, Klebsiella, Staphylococcus, Citrobacter koseri, and Serratia marcescens were lower with Cefotaxime, though the difference was not statistically significant for most. Against some organisms, Cefotaxime produced a significantly larger zone of inhibition (ZoI) [2].

Key Experimental Findings and Context

  • Consistently Lower Potency of the Metabolite: The data clearly shows that this compound has a lower antibacterial potency than its parent compound, Cefotaxime, with MIC90 values typically 4 to 8 times higher [1] [3]. One source notes that the metabolite's activity is estimated to be between 0.5 and 10 times less microbiologically active than Cefotaxime [4].
  • Synergistic Effect: Despite its lower individual activity, this compound is known to work synergistically with Cefotaxime. When both are present, the metabolite can enhance the antibacterial effect of the parent drug against most bacterial strains [3].
  • Inoculum Effect: The data from [1] demonstrates the inoculum effect, where the MIC can increase with a higher bacterial inoculum size (e.g., 10^8 vs. 10^6 cells/mL). This is an important consideration for in vitro susceptibility testing.

Overview of Experimental Methodology

While the full, detailed protocols for the older studies are not provided in the search results, standard methods for determining MIC are well-established. The following workflow visualizes the general process that these studies likely followed, based on the context from the search results [1] [2].

Start Start: Bacterial Strain Isolation Prep Prepare Bacterial Inoculum (Standardize to 10⁶ and 10⁸ CFU/mL) Start->Prep Dilution Prepare Antibiotic Serial Dilutions (in broth medium) Prep->Dilution Inoculate Inoculate Broth with Bacteria Dilution->Inoculate Incubate Incubate (e.g., 35°C for 16-20 hours) Inoculate->Incubate Read Read MIC Results Incubate->Read End End: Record MIC as lowest concentration inhibiting visible growth Read->End

Key methodological details mentioned across the search results include:

  • Bacterial Strains: Studies tested against standard clinical isolates, including major pathogens like S. pneumoniae, H. influenzae, E. coli, and Klebsiella species [1] [2].
  • Inoculum Preparation: Final inocula were standardized to specific densities, commonly 10^6 and 10^8 CFU/mL, to investigate the inoculum effect [1].
  • MIC Determination: The broth microdilution method is the standard. More recent studies also used the disk diffusion method to measure the Zone of Inhibition (ZoI) alongside MIC [2].
  • Interpretation: MIC and ZoI results were interpreted according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) [2].

Key Insights for Professionals

  • Relevance of the Metabolite: this compound is not an inactive metabolite. Its presence contributes to the overall therapeutic effect of Cefotaxime, especially in settings like meningitis, where it achieves significant concentrations in the cerebrospinal fluid [4] [5].
  • Contemporary Context: The most direct comparative MIC data is from the 1980s. While this establishes the fundamental potency relationship, local and current antimicrobial resistance surveillance data is crucial for informing empirical therapy today [2].

References

synergy study cefotaxime desacetylcefotaxime combination

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity and Synergy Data

The following tables summarize the comparative antibacterial activity of cefotaxime and desacetylcefotaxime, along with data demonstrating the enhanced effect of their combination against various pathogens.

Table 1: Comparative In Vitro Activity of Cefotaxime and this compound

This table shows the general activity profile of each compound alone. Note that the Minimum Inhibitory Concentration (MIC) of this compound is typically several-fold higher (less potent) than that of cefotaxime [1].

Pathogen Group Cefotaxime (CTX) Activity This compound (dCTX) Activity Key Findings
Gram-negative Bacilli (e.g., E. coli, K. pneumoniae) [2] High Moderate (generally 4-8x less active than CTX) [1] dCTX has a spectrum superior to 2nd-generation cephalosporins [3].
Gram-positive Cocci (e.g., S. aureus) [2] [3] High Lower Additive or synergistic interactions are demonstrated against oxacillin-susceptible staphylococci and Streptococcus species [3].
Anaerobes (e.g., Bacteroides fragilis) [4] [5] Variable Lower The combination shows synergy against many, but not all, isolates [4].

Table 2: Demonstrated Synergy of the Cefotaxime/Desacetylcefotaxime Combination

This table summarizes the enhanced effect observed when the two compounds are used together.

Pathogen Group Type of Interaction Clinical or Experimental Relevance
Gram-negative Bacteria (e.g., E. coli, K. pneumoniae) [2] Synergistic or Additive Statistically significant larger zones of inhibition in disk tests; lowered MICs for the combination [2] [1].
Anaerobes (e.g., Bacteroides fragilis group) [4] [5] Full or Partial Synergy Demonstrated against ~50% of Bacteroides isolates; lowers the CTX MIC(_{50}) for B. fragilis [4].
Staphylococci & Streptococci [3] Additive or Synergistic Significantly reduces CTX MICs, including against penicillin-resistant pneumococci [3].
In Serum (simulating in vivo conditions) [3] Enhanced Activity The synergistic effect is also demonstrable in the presence of human serum, including against some enterococci [3].

Experimental Protocols for Synergy Testing

Researchers have employed standardized methods to quantify the interaction between cefotaxime and this compound. Here are the details of key protocols from the literature.

1. Checkerboard Titration Method

This common technique uses agar dilution to determine the Fractional Inhibitory Concentration (FIC) Index [6] [5].

  • Methodology:
    • Prepare serial two-fold dilutions of CTX and dCTX in agar plates.
    • Inoculate the plates with a standardized bacterial suspension (~10^4 CFU/spot).
    • The two drugs are combined in a constant ratio; a 1:1 ratio (CTX:dCTX) has been frequently used [6].
    • Incubate the plates and determine the MIC for each drug alone and in combination.
  • Data Analysis: The FIC index is calculated as (MIC of CTX in combination / MIC of CTX alone) + (MIC of dCTX in combination / MIC of dCTX alone). Synergy is typically defined as an FIC index of ≤0.5 [5].

2. Disk Diffusion Susceptibility Testing

A simpler method suitable for screening positive interactions in a clinical laboratory setting [2].

  • Methodology:
    • Use Mueller-Hinton agar plates inoculated with a standardized bacterial lawn.
    • Apply impregnated disks containing: CTX alone (e.g., 30 µg), dCTX alone (e.g., 30 µg), and combinations of the two (e.g., 25/5, 20/10, or 15/15 µg).
    • Incubate the plates and precisely measure the zones of inhibition.
  • Data Analysis: A statistically significant increase in the zone of inhibition for the combination disk compared to the CTX-alone disk demonstrates an additive or synergistic interaction [2]. Note that one study found no difference in zone sizes with combination disks in a 5:1 ratio, suggesting the pure CTX disk is sufficient for routine testing [7].

3. Time-Kill Curve Assay in Liquid Media

This method provides a kinetic profile of the bactericidal activity of the combination [1].

  • Methodology:
    • Inoculate broth media with a standardized bacterial inoculum.
    • Expose the culture to CTX and dCTX, both alone and in combination, at sub-inhibitory and clinically achievable concentrations.
    • Take samples at predetermined time intervals (e.g., 0, 4, 8, 24 hours).
    • Perform viable counts by plating serial dilutions to determine the number of surviving bacteria (CFU/mL).
  • Data Analysis: Synergy is defined as a ≥100-fold (2-log10) decrease in CFU/mL by the combination compared to the most active single agent after 24 hours. This method can confirm the rapid bactericidal effect of the synergistic combination.

Mechanism and Workflow Visualization

The synergistic relationship between cefotaxime and this compound, from administration to antimicrobial action, can be visualized as follows.

Cefotaxime (CTX)\nAdministered Cefotaxime (CTX) Administered In Vivo Metabolism\n(Desacetylation) In Vivo Metabolism (Desacetylation) Cefotaxime (CTX)\nAdministered->In Vivo Metabolism\n(Desacetylation) This compound (dCTX)\nActive Metabolite This compound (dCTX) Active Metabolite In Vivo Metabolism\n(Desacetylation)->this compound (dCTX)\nActive Metabolite Combination at\nInfection Site Combination at Infection Site This compound (dCTX)\nActive Metabolite->Combination at\nInfection Site Enhanced Bacterial\nCell Wall Disruption Enhanced Bacterial Cell Wall Disruption Combination at\nInfection Site->Enhanced Bacterial\nCell Wall Disruption Superior β-Lactamase\nStability Superior β-Lactamase Stability Combination at\nInfection Site->Superior β-Lactamase\nStability Observed Effect:\nAdditive/Synergistic Killing Observed Effect: Additive/Synergistic Killing Enhanced Bacterial\nCell Wall Disruption->Observed Effect:\nAdditive/Synergistic Killing Superior β-Lactamase\nStability->Observed Effect:\nAdditive/Synergistic Killing Clinical Outcome:\nExtended Spectrum & Efficacy Clinical Outcome: Extended Spectrum & Efficacy Observed Effect:\nAdditive/Synergistic Killing->Clinical Outcome:\nExtended Spectrum & Efficacy

The experimental process for evaluating this synergy typically follows a structured workflow.

Start Select Test Isolates (Gram-negative, Gram-positive, Anaerobes) Method1 Checkerboard Titration (Agar Dilution) Start->Method1 Method2 Disk Diffusion Test (Agar Method) Start->Method2 Method3 Time-Kill Curve (Broth Method) Start->Method3 Analysis1 Calculate FIC Index Method1->Analysis1 Determine MICs Analysis2 Compare Zone Sizes (Statistical Test) Method2->Analysis2 Measure Zones Analysis3 Calculate Log Reduction in CFU/mL Method3->Analysis3 Plate for CFU counts Interpretation Interpret Results: Synergy, Additive, Indifferent Analysis1->Interpretation Analysis2->Interpretation Analysis3->Interpretation

Clinical and Pharmacokinetic Relevance

The synergy is not just a laboratory observation but has direct clinical implications due to the pharmacokinetic profile of the compounds.

  • Persistence of the Metabolite: this compound has a longer elimination half-life than the parent drug (e.g., ~1.6 hours vs. ~1 hour in adults). This means it persists in plasma and tissues, maintaining synergistic concentrations for longer periods [8].
  • Dosing Considerations: The enhanced activity allows for the use of longer dosing intervals (e.g., every 8 or 12 hours) without compromising efficacy for infections where pathogen MICs remain low [3] [8].
  • Penetration into Sites of Infection: Both CTX and dCTX achieve therapeutic concentrations in critical sites like the cerebrospinal fluid (CSF), which is crucial for treating meningitis [9].

References

Comparative Beta-Lactamase Stability and Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from comparative studies on cefotaxime (CTX) and desacetylcefotaxime (des-CTX).

Feature Cefotaxime (CTX) This compound (des-CTX)
Beta-Lactamase Stability Less stable; susceptible to hydrolysis by various beta-lactamases [1] More stable; lower hydrolysis rates by representative beta-lactamases [1] [2]
Antimicrobial Activity (General) High intrinsic activity [3] Generally 2- to 4-fold lower than CTX, but retains a broad spectrum [3] [2]

| Activity vs. Specific Organisms | Highly active against a broad spectrum of bacteria [3] | • Superior to CTX against some P. cepacia strains [3] • More active than older cephalosporins (e.g., cefazolin) against Gram-negatives [2] | | Synergy with CTX | - | Exhibits synergistic antibacterial effects when combined with CTX in vitro [2] |

Experimental Protocols from Key Studies

The data in the table above was generated using standard microbiological and biochemical techniques. Here are the methodologies from the pivotal studies.

Kinetic Analysis of Beta-Lactamase Stability

This method is used to determine how effectively beta-lactamase enzymes hydrolyze an antibiotic.

  • Objective: To measure and compare the kinetic features of CTX and des-CTX interaction with various beta-lactamases [1].
  • Procedure:
    • Enzyme Preparation: Purified beta-lactamases from different bacterial sources are used.
    • Reaction Setup: The antibiotic (CTX or des-CTX) is incubated with a known amount of a specific beta-lactamase.
    • Kinetic Measurement: The rate of antibiotic hydrolysis is measured over time using a spectrophotometer, which detects changes in the solution's absorbance as the beta-lactam ring is broken open.
    • Data Analysis: Kinetic parameters (e.g., rate of hydrolysis) are calculated for both compounds and compared [1]. For some enzymes, progressive inactivation can be tested by measuring residual enzyme activity after prolonged incubation and dialysis [1].
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Objective: To evaluate and compare the in vitro antibacterial activity of CTX and des-CTX against a wide range of bacterial strains [3].
  • Procedure:
    • Bacterial Inoculum: Prepare a standardized suspension of the target bacterial strain.
    • Broth Dilution: Create a series of doubling dilutions of the antibiotic (CTX or des-CTX) in a liquid growth medium.
    • Inoculation and Incubation: Add a fixed amount of the bacterial inoculum to each dilution and incubate at 37°C for a set period (e.g., 18-24 hours).
    • Result Reading: The MIC is recorded as the lowest concentration in the series that shows no visible turbidity (indicating no growth) [3]. The mean MICs for numerous bacterial species are then compared.
In vitro Combination Testing for Synergy

This tests whether two drugs work better together than they do alone.

  • Objective: To investigate potential cooperative effects between CTX and des-CTX [2].
  • Procedure:
    • Checkerboard Assay: A two-dimensional array of antibiotic concentrations is prepared. One axis contains serial dilutions of CTX, and the other contains serial dilutions of des-CTX.
    • Inoculation: The bacterial strain is added to all wells.
    • Analysis: After incubation, the Fractional Inhibitory Concentration (FIC) Index is calculated. An FIC index below 1 indicates synergy, meaning the combination is more effective than the sum of its parts [2].

Metabolic Relationship and Proposed Synergistic Mechanism

The following diagram illustrates the relationship between cefotaxime and its metabolite, and how their cooperation may lead to enhanced antibacterial effects.

cluster_0 Proposed Mechanism CTX Cefotaxime (CTX) enz Hepatic Esterases CTX->enz In Vivo Metabolism Combo CTX + des-CTX Combination CTX->Combo desCTX This compound (des-CTX) enz->desCTX desCTX->Combo Synergy Observed Synergistic Antibacterial Effect Combo->Synergy BL Bacterial Beta-Lactamase BL->CTX Hydrolyzes BL->desCTX Hydrolyzes Slowly Stable des-CTX's Higher β-Lactamase Stability Protection Partial 'Protection' of CTX from Hydrolysis Stable->Protection Leads to Protection->Synergy

References

comparative pharmacokinetics cefotaxime metabolite children adults

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of Cefotaxime

Parameter Neonates (Preterm & Term) Infants & Children Adults
Elimination Half-life (Cefotaxime) 2 - 6 hours [1] [2] ~1 hour [3] ~1 hour [4] [1]
Elimination Half-life (Desacetylcefotaxime) Longer than parent drug [2] Information not specified in search results Information not specified in search results
Clearance (CL) Lower; increases with Postmenstrual Age (PMA) and Postnatal Age (PNA) [5] [1] Higher than adults; increases with body weight [6] ~11.1 L/h (typical ICU patient) [4]
Volume of Distribution (Vd) Larger (L/kg) [1] Larger (L/kg) [6] ~5.1 L (central volume) [4]
Protein Binding (Unbound fraction) Assumed ~40% (60% unbound) [6] Assumed ~40% (60% unbound) [6] Assumed ~40% (60% unbound) [6]
Renal Excretion (Unchanged drug) ~50-60% [1] ~50-60% [1] ~50-60% [4] [1]
Metabolic Pathway Hepatic esterases to this compound [1] Hepatic esterases to this compound [1] Hepatic esterases to this compound [4] [1]
Key Covariates Influencing PK Postmenstrual Age (PMA), Postnatal Age (PNA), Current Weight [5] Body Weight, Serum Creatinine, Estimated Glomerular Filtration Rate (eGFR) [6] Estimated Creatinine Clearance (eCLcr) [4]

The metabolic pathway and key developmental factors influencing the pharmacokinetics (PK) of cefotaxime are illustrated below.

cefotaxime_pk cluster_ontogeny Key Developmental (Ontogeny) Factors Cefotaxime_IV Cefotaxime IV Administration Distribution Distribution (Larger Vd in children) Cefotaxime_IV->Distribution Metabolism Hepatic Metabolism (via esterases) Distribution->Metabolism Renal_Excretion Renal Excretion (Glomerular Filtration & Tubular Secretion) Distribution->Renal_Excretion Metabolite This compound (Active Metabolite) Metabolism->Metabolite LiverMaturation Liver Enzyme Maturation LiverMaturation->Metabolism KidneyMaturation Kidney Function Maturation (GFR & OAT Transporters) KidneyMaturation->Renal_Excretion BodyComposition Body Composition (Water Content) BodyComposition->Distribution

This diagram shows that cefotaxime is eliminated through two primary routes: hepatic metabolism and renal excretion. The ongoing maturation of liver enzymes and kidney function, along with differences in body composition, are the main reasons for the pharmacokinetic variations observed in children [1].

Detailed Experimental Protocols

The comparative data is derived from advanced pharmacokinetic modeling studies. Here are the methodologies for the key studies cited.

Population PK in Critically Ill Children (2022)

This study used a non-linear mixed-effects modeling approach [6].

  • Study Design & Subjects: A prospective, single-center study included 52 critically ill children (age range 0.03–17.7 years). A total of 479 plasma concentrations were used for the analysis.
  • Dosing & Sampling: Patients received intravenous cefotaxime (100–150 mg/kg/day). Blood samples were taken randomly throughout the dosing interval via indwelling arterial or central venous lines.
  • Bioanalysis: Total cefotaxime plasma concentrations were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
  • Modeling: A two-compartment structural model with interindividual variability was developed using NONMEM. Body weight was included as a significant covariate on both volume of distribution and clearance.
Population PK in Adult ICU Patients (2021)

This study also employed a population pharmacokinetic modeling approach to characterize variability in adults [4].

  • Study Design & Subjects: A prospective, multi-center study included 51 adult ICU patients. A total of 263 cefotaxime serum concentrations were analyzed.
  • Dosing & Sampling: Patients received cefotaxime (1000–3000 mg, 2-6 times daily). Two blood samples (mid-interval and trough) were collected per dosing interval for up to three days.
  • Bioanalysis: Total serum cefotaxime concentrations were determined using a validated LC-MS/MS method.
  • Modeling: Data were best described by a two-compartment model with linear elimination. Estimated creatinine clearance (eCLcr), calculated using the Cockcroft-Gault formula, was identified as a significant covariate explaining variability in drug clearance.
Physiologically-Based Pharmacokinetic (PBPK) Modeling (2024)

This study used a mechanistic PBPK modeling approach to simulate drug disposition across ages [1].

  • Model Development: A whole-body PBPK model was first developed and validated using known adult physiological parameters (organ sizes, blood flows, etc.) and drug-specific properties (e.g., binding, clearance pathways).
  • Pediatric Extrapolation: The adult model was extrapolated to neonates and children by scaling physiological parameters based on age-dependent maturation functions for kidney glomerular filtration rate (GFR), transporter activity, and liver enzyme levels.
  • Model Verification & Simulation: The predictive performance of the model was verified by comparing its simulations with real observed clinical pharmacokinetic data from preterm and term neonates. The verified model was then used to evaluate and optimize dosing regimens in these populations.

References

desacetylcefotaxime antibacterial activity versus third-generation cephalosporins

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Synergy

The combination of cefotaxime (CTX) and desacetylcefotaxime (dCTX) demonstrates enhanced antibacterial efficacy through synergy, meaning the combined effect is greater than the sum of their individual effects.

  • Checkerboard Titration: This method tests various combinations of two drugs. Against 260 clinical isolates, the combination of CTX and dCTX was found to be completely or partially synergistic against 61% of the 220 aerobic organisms and 68% of the 40 Bacteroides strains tested [1].
  • Time-Kill Studies: This method evaluates the killing kinetics of an antimicrobial over time. When the CTX/dCTX combination was further paired with an aminoglycoside antibiotic (netilmicin), 36% of the aerobic nosocomial strains were synergistically inhibited [1]. This indicates the metabolite contributes to potent combination therapies.

The diagram below illustrates the synergistic relationship and enhanced stability that makes the cefotaxime-desacetylcefotaxime combination effective.

Cefotaxime Cefotaxime Metabolism Metabolism Cefotaxime->Metabolism Hepatic SynergisticEffect SynergisticEffect Cefotaxime->SynergisticEffect Combines With This compound This compound Metabolism->this compound BetaLactamase BetaLactamase This compound->BetaLactamase Higher Stability BetaLactamase->SynergisticEffect Enhances AntibacterialEfficacy AntibacterialEfficacy SynergisticEffect->AntibacterialEfficacy

Key Experimental Methods

To evaluate antibacterial activity and synergy like the studies cited, researchers use standardized methods. The table below outlines core protocols relevant to this comparison.

Method Core Purpose Key Procedure Steps Application Example

| Broth Microdilution [2] [3] [4] | Determine Minimum Inhibitory Concentration (MIC) | 1. Create serial dilutions of antimicrobial in a microtiter plate. 2. Standardize & inoculate bacteria. 3. Incubate; MIC is the lowest concentration preventing visible growth [3]. | Used in development of cefepime/enmetazobactam to establish QC ranges and assess potency [2]. | | Checkerboard Titration [1] | Quantify Synergy between two drugs | 1. Combine serial dilutions of both drugs in a grid. 2. Inoculate and incubate. 3. Calculate the Fractional Inhibitory Concentration Index (FICI) to classify interaction (synergy, additive, indifference, antagonism) [1]. | Used to demonstrate synergy between cefotaxime and this compound [1]. | | Time-Kill Assay [1] [3] | Determine Bactericidal/Bacteriostatic effect & kinetics | 1. Expose a bacterial culture to antimicrobial at specific concentrations. 2. Take samples at time intervals (e.g., 0, 4, 24 hrs). 3. Plate samples to count viable colonies (CFU/mL) and plot reduction over time [3]. | Used to confirm synergistic killing of cefotaxime/desacetylcefotaxime with netilmicin [1]. | | Agar Disk-Diffusion [2] [4] | Susceptibility Screening (Qualitative) | 1. Inoculate agar with test bacterium. 2. Place antibiotic-impregnated disks on surface. 3. Incubate; measure zones of growth inhibition [4]. | Standard method for routine susceptibility testing; used in surveillance of 3rd-gen cephalosporin resistance [2] [5]. |

Research Implications and Resistance Context

The unique activity profile of this compound highlights why it is considered a critical contributor to the clinical efficacy of cefotaxime, rather than a direct competitor to other third-generation cephalosporins [1]. This synergy represents a naturally occurring "combination therapy."

However, the efficacy of all third-generation cephalosporins is threatened by rising resistance [6] [5]. The primary mechanism is the spread of Extended-Spectrum β-Lactamases (ESBLs), enzymes that hydrolyze and inactivate these drugs [2] [5]. Surveillance studies show high resistance rates; for example, one study in Malawi found 74.3% of Enterobacterales were resistant to third-generation cephalosporins [5]. This global challenge drives the development of new β-lactam/β-lactamase inhibitor combinations, such as cefepime-enmetazobactam, to overcome these resistance mechanisms [2].

References

validation HPLC versus bioassay desacetylcefotaxime quantification

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: HPLC vs. Bioassay

The table below summarizes the key findings from experimental comparisons for quantifying cefotaxime and its active metabolite, desacetylcefotaxime.

Performance Characteristic HPLC Method Bioassay Method Key Findings from Comparative Studies
Specificity High Low HPLC specifically quantifies cefotaxime and this compound individually [1] [2] [3]. Bioassays using non-selective organisms give spuriously high cefotaxime readings due to this compound's antibacterial activity [1].
Accuracy & Correlation High (Reference Method) Variable Cefotaxime concentrations from specific bioassays and HPLC show a high correlation [1]. HPLC is considered a reference method for correct pharmacokinetic data [1] [3].
Primary Advantage Directly and simultaneously measures both parent drug and metabolite without interference [2] [3]. Measures total antibacterial activity. --
Main Limitation Requires specialized equipment and sample preparation [4] [2]. Cannot differentiate between the activity of cefotaxime and this compound [1] [2]. --
Recommended Use For specific quantification of cefotaxime and this compound, especially in pharmacokinetic studies [1] [2]. For measuring total antibacterial activity when specific metabolite concentration is not required; requires selective test organisms [1]. --

Experimental Protocols and Evidence

The performance data in the table above is supported by the following key studies:

  • Comparative Study in Serum and Bile (1981): This foundational study demonstrated that bioassays using test organisms sensitive to both cefotaxime (CTX) and this compound (dCTX) produced spuriously high readings for cefotaxime. Only when a dCTX-insensitive test organism was used did the bioassay results correlate highly with HPLC. The study concluded that HPLC is necessary to obtain correct pharmacokinetic parameters for the individual compounds [1].
  • Analysis in Plasma and Cerebrospinal Fluid (2000): This research highlighted that microbiological techniques lack sensitivity and specificity because the active metabolite interferes with the determination of the parent drug. It described an optimized HPLC method using protein precipitation for simple and rapid simultaneous determination of both compounds in small volumes of biological fluids [2].
  • Determination in Cerebrospinal Fluid (2002): This study developed a solid-phase extraction (SPE) HPLC method, emphasizing that due to its specificity and sensitivity, HPLC is more suitable than microbiological assays for this application. The method provided clean chromatograms with no interference from the sample matrix [3].

Key Validation Parameters for HPLC

When developing and validating an HPLC method for this purpose, as outlined in general HPLC validation guidelines, the following parameters should be established [5] [6]:

  • Specificity: The method must demonstrate baseline separation of cefotaxime, this compound, and any other potential interferents (like degradants or matrix components) [6].
  • Accuracy: Typically assessed by a spike-and-recovery study, determining the percentage of known analyte recovered from the sample matrix (e.g., plasma). This is done over a minimum of three concentration levels with multiple preparations [6].
  • Precision: This includes repeatability (same analyst, same day) and intermediate precision (different days, different analysts). System precision is confirmed by multiple injections of a standard solution, often requiring a relative standard deviation (RSD) of <2.0% for peak areas [6].
  • Linearity and Range: The method should show a linear relationship between analyte concentration and detector response across the expected concentration range in the samples [5].

Methodology Workflows

To visualize the fundamental difference in approach between the two techniques, the following diagrams outline their basic workflows.

hplc_workflow Sample_Prep Sample Preparation: Protein precipitation or Solid-Phase Extraction HPLC_Separation HPLC Separation Sample_Prep->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis: Quantification based on peak area UV_Detection->Data_Analysis

HPLC Quantification Workflow

bioassay_workflow Sample_Application Apply Sample to Agar Plate Incubation Incubation Sample_Application->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement Standard_Comparison Compare to Standard Curve Zone_Measurement->Standard_Comparison

Bioassay Workflow

Conclusion and Recommendations

For the precise quantification of This compound in the presence of cefotaxime:

  • HPLC is the unequivocally recommended method. Its superior specificity allows for the accurate, separate measurement of the drug and its active metabolite, which is critical for reliable pharmacokinetic and pharmacodynamic studies [1] [2] [3].
  • Traditional bioassay is not suitable if a non-selective test organism is used, as it cannot distinguish between the antibacterial activities of the two compounds, leading to overestimation of cefotaxime levels [1].
  • While a highly specific bioassay using a this compound-insensitive organism can correlate with HPLC, this approach is more niche and does not provide the simultaneous, direct quantification that HPLC offers [1].

References

comparative tissue penetration cefotaxime desacetylcefotaxime

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic and Tissue Penetration Profile

The following table summarizes the key comparative data for Cefotaxime and Desacetylcefotaxime, based on findings from multiple studies.

Property Cefotaxime (Parent) This compound (Metabolite) Key Findings & Context
General Bioactivity High antibacterial activity [1] 4- to 8-fold less active than parent [1] Smaller activity difference against some Enterobacteriaceae, H. influenzae, and gonococci [1].
Brain Abscess Penetration 1.9 ± 1.7 mg/L [2] 4.0 ± 2.2 mg/L [2] Simultaneous plasma concentrations: Cefotaxime 2.0 mg/L; this compound 3.9 mg/L [2].
CSF Penetration Detected in CSF [3] Detected in CSF [3] Both cross the blood-brain barrier; useful for CNS infections [3].
Elimination Half-Life ~1 hour [3] ~1.6 hours (Adults) [4] Metabolite's longer half-life contributes to prolonged antimicrobial effect [4].
Synergistic Interaction N/A N/A Checkerboard and killing curve studies demonstrate synergy against most test organisms [1].

Detailed Experimental Data & Methodologies

Here is a detailed breakdown of the key experiments that provide the data for the comparison.

Brain Abscess Penetration Study

This study provides direct, quantitative human data on tissue penetration.

  • Objective: To investigate the penetration of Cefotaxime and its active metabolite into brain abscess fluid [2].
  • Methodology:
    • Subjects: Eight patients with brain abscesses.
    • Dosage: 3 g of Cefotaxime intravenously every 8 hours.
    • Sample Collection: Abscess fluid and blood samples were obtained at surgery at various times after dosing.
    • Analysis: Concentrations of both compounds were measured using a microbiological assay.
  • Key Results:
    • The concentrations achieved in the abscess fluid for both compounds were similar to their simultaneous plasma concentrations, demonstrating effective penetration.
    • The ratio of this compound in abscess vs. plasma increased over time after dosing.
    • Conclusion: Both compounds penetrate brain abscesses effectively, reaching concentrations above the MIC for many probable pathogens, making Cefotaxime (with metronidazole) a viable treatment option [2].
In Vitro Synergy Studies

These studies explain the clinical efficacy despite the metabolite's lower intrinsic activity.

  • Objective: To compare the antibacterial activity and interaction of Cefotaxime and this compound against a wide range of clinical isolates [1].
  • Methodology:
    • Checkerboard Method (on solid media): Used to determine the Fractional Inhibitory Concentration (FIC) index, a measure of synergy.
    • Killing Curve System (in liquid media): Monitored the rate and extent of bacterial killing over time when exposed to the drugs alone and in combination.
  • Key Results:
    • A "useful degree of synergy" was observed against the majority of test organisms [1].
    • This synergistic effect is considered a significant factor that enhances the activity of Cefotaxime in vivo, compensating for the partial metabolic conversion to the less active form [1].

Visualizing the Pharmacological Relationship

The diagram below illustrates the pathway from drug administration to the combined antimicrobial effect.

Start IV Cefotaxime Administration A Distribution Start->A B Hepatic Metabolism (Desacetylation) A->B D Tissue Penetration A->D Parent Drug C This compound B->C C->D Longer Half-Life E Brain Abscess & CSF D->E F Synergistic Antimicrobial Effect E->F Combined Action on Pathogens

Key Interpretations for Drug Development

The data reveals several critical points for professionals:

  • Metabolite Contribution is Crucial: The presence of this compound is not a shortcoming but a key feature of Cefotaxime's efficacy. Its longer half-life and synergistic action with the parent drug create a sustained and enhanced antibacterial profile [4] [1].
  • Tissue Penetration Validation: The human brain abscess study provides strong evidence that both the parent drug and its metabolite reach the site of infection in meaningful concentrations, which is a vital consideration for antibiotic selection in deep-seated infections like brain abscesses [2].
  • Dosing Interval Implications: The pharmacokinetic profile, particularly the metabolite's longer half-life, supports the use of extended dosing intervals (e.g., every 8 or 12 hours) without compromising efficacy, which can be advantageous in clinical practice [4].

References

desacetylcefotaxime activity comparison Gram-positive Gram-negative pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity Comparison

Pathogen Group Specific Pathogens Cefotaxime Activity (MIC) Desacetylcefotaxime (dCTX) Activity (MIC) Combined CTX/dCTX Activity Key Findings
Gram-negative Bacteria Escherichia coli, Klebsiella spp., Enterobacter spp., Proteus mirabilis [1] MIC₉₀ for individual strains [1] 4- to 8-fold less active than cefotaxime [2] Enhanced synergy; required <50% of cefotaxime alone concentration to inhibit 90% of strains [1] The combination is more effective than cefotaxime alone against many Gram-negative organisms [1].
Morganella, Serratia marcescens, Providencia, Pseudomonas aeruginosa [2] Active at achievable concentrations [2] Does not inhibit many strains at clinically achievable concentrations [2] Information not specified dCTX has poor activity against some Gram-negative genera on its own [2].
Gram-positive Bacteria Staphylococci (except MRSA) [2] MIC₉₀ ~2 mg/ml [2] Information not specified Information not specified Cefotaxime is active, but specific quantitative data for dCTX is lacking.
Streptococci (e.g., S. pneumoniae, S. pyogenes) [2] Highly active (MIC₉₀ ≤0.032 mg/ml) [2] Information not specified Information not specified Cefotaxime is highly active, but specific quantitative data for dCTX is lacking.

Experimental Data and Synergy

The synergistic interaction between cefotaxime and this compound is a key finding in microbiological research.

  • Synergy with Cefotaxime: The combination of cefotaxime and this compound acts synergistically against many Gram-negative bacteria [2]. This means the combined effect is greater than the sum of their individual effects. One study against 320 Gram-negative clinical isolates found that for organisms like E. coli and Klebsiella, the combination required less than half the concentration of cefotaxime alone to inhibit 90% of the bacterial strains (MIC90) [1].
  • Synergy with Aminoglycosides: Research also shows that the cefotaxime/desacetylcefotaxime combination can interact synergistically with aminoglycosides like tobramycin and gentamicin. One study reported synergy (a fourfold or greater decrease in MIC) against 55% of isolates with tobramycin and 45% with gentamicin [3].

The following diagram illustrates the experimental workflow commonly used to generate the data on antimicrobial activity and synergy, as described in the search results [1] [3].

start Start: Bacterial Culture Preparation step1 Prepare Isolate Suspensions in Growth Medium start->step1 step2 Standardize Inoculum Size (e.g., to 10^5–10^6 CFU/mL) step1->step2 step3 Prepare Antibiotic Solutions Cefotaxime (CTX) & this compound (dCTX) step2->step3 step4 Perform Agar Dilution Test CTX, dCTX alone and in combination (e.g., 1:1 ratio) step3->step4 step5 Incubate Plates (35°C for 16-20 hours) step4->step5 step6 Determine Minimum Inhibitory Concentration (MIC) step5->step6 step7 Analyze for Synergy (Check for ≥4-fold decrease in MIC for combination) step6->step7 end End: Interpret Results step7->end

Underlying Mechanisms

The differences in activity between cefotaxime and its metabolite, as well as the challenges in treating Gram-negative bacteria, can be understood by examining their mechanisms of action and bacterial structures.

  • Mechanism of Action: Both cefotaxime and this compound are bactericidal agents that inhibit bacterial cell wall synthesis by binding to specific Penicillin-Binding Proteins (PBPs), such as PBP 1a, 1b, and 3 in E. coli. Although the metabolite has a weaker affinity for these PBPs, this difference in binding capability contributes to the observed synergy when both are present [2].
  • Gram-negative Barrier: The superior defense of Gram-negative bacteria lies in their outer membrane (OM). This membrane, containing lipopolysaccharides (LPS) and porin channels, acts as a formidable barrier to many antibiotics [4]. The following diagram contrasts the key structural differences that influence antibiotic susceptibility.

Research Implications and Gaps

For researchers, the data highlights several key points:

  • The synergistic effect of the cefotaxime/desacetylcefotaxime combination is a critical factor in the in vivo efficacy of cefotaxime therapy, especially against Gram-negative infections [1] [2].
  • There is a noted lack of detailed quantitative MIC data for this compound against Gram-positive pathogens. Future studies focusing on this area would provide a more complete comparative picture.
  • The complex cell envelope of Gram-negative bacteria remains a major challenge in antibiotic development, explaining why many compounds active against Gram-positive bacteria show poor activity against Gram-negatives [4].

References

cefotaxime metabolite comparison other cephalosporin metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cephalosporin Metabolites

The table below summarizes the key characteristics of the primary metabolite for cefotaxime and other cephalosporins for which metabolite data was available in the search results.

Cephalosporin Primary Metabolite Bioactivity of Metabolite Synergy with Parent Drug Clinical Significance
Cefotaxime (3rd gen) Desacetylcefotaxime [1] Maintains antimicrobial activity, though less than parent drug [1]. Yes; demonstrated in vitro synergy when combined with cefotaxime [1]. Contributes to overall antibacterial activity and extended spectrum [1].
Cephapirin (1st gen) Desacetylcephapirin [1] Retains approximately 55% of the antibiotic activity of the parent drug, cephapirin [1]. Information not available in search results. Significant excretion in urine; contributes to antibacterial effect in vivo [1].
Cefoperazone (3rd gen) Desacetylcefoperazone (identified as a "principle metabolite") [1] Information on specific bioactivity not available in search results. Information not available in search results. Mentioned in the context of in vivo concentration studies [1].

Experimental Data and Methodologies

The search results referenced older but foundational studies that describe the experimental approaches used to characterize these metabolites.

  • Antimicrobial Activity Assay: The bioactivity of this compound and desacetylcephapirin was determined through standard minimum inhibitory concentration (MIC) measurements against various bacterial strains, comparing the metabolite's potency to that of the parent drug [1].
  • Synergy Testing: The synergistic effect between this compound and cefotaxime was demonstrated in vitro using checkerboard titration methods. This technique involves testing various combinations of the two compounds to calculate a Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction as synergistic, additive, or antagonistic [1].
  • In Vivo Pharmacokinetics: Studies in animals (e.g., dairy cows) and human subjects measured the concentrations of the parent drug and its desacetyl metabolite in blood, urine, and other tissues, confirming that the metabolite is a significant product of in vivo metabolism [1].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the common metabolic pathway for these cephalosporins and the general experimental workflow used to study them, as derived from the search results.

Parent_Drug Parent Cephalosporin (e.g., Cefotaxime, Cephapirin) Metabolism In Vivo Metabolism (Enzymatic Deacetylation) Parent_Drug->Metabolism Metabolite Desacetyl Metabolite (e.g., this compound) Metabolism->Metabolite Exp_Step1 1. In Vitro Susceptibility Testing (MIC determination) Metabolite->Exp_Step1 Exp_Step2 2. Synergy Studies (Checkerboard Titration) Exp_Step1->Exp_Step2 Exp_Step3 3. In Vivo PK Analysis (Measurement in blood/urine) Exp_Step2->Exp_Step3 Outcome Assessment of Metabolite Bioactivity & Synergy Exp_Step3->Outcome

Limitations and Research Gaps

It is important to note the constraints of the available information:

  • Limited Scope: The data primarily covers cefotaxime, cephapirin, and mentions cefoperazone. A comprehensive comparison including metabolites of other 3rd, 4th, or 5th-generation cephalosporins (like ceftriaxone, cefepime, or ceftaroline) was not found in the search results.
  • Dated References: The key studies specifically investigating metabolite synergy for cefotaxime and cephapirin are from the 1980s [1]. While this establishes the foundational principle, it highlights a gap in recent, dedicated research on this specific topic.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

413.04637556 Da

Monoisotopic Mass

413.04637556 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6E65O1Y1P8

Other CAS

66340-28-1

Dates

Last modified: 08-15-2023
1: Buijk SE, Gyssens IC, Mouton JW, Metselaar HJ, Groenland TH, Verbrugh HA, Bruining HA. Perioperative pharmacokinetics of cefotaxime in serum and bile during continuous and intermittent infusion in liver transplant patients. J Antimicrob Chemother. 2004 Jul;54(1):199-205. Epub 2004 Jun 2. PubMed PMID: 15175266.
2: Boccazzi A, Tonelli P, Bellosta C, Careddu P. Clinical and pharmacological evaluation of a modified cefotaxime bid regimen versus traditional tid in pediatric lower respiratory tract infections. Diagn Microbiol Infect Dis. 1998 Dec;32(4):265-72. PubMed PMID: 9934543.
3: Jones RN, Marshall SA, Grimm H. Antimicrobial interactions (synergy) of teicoplanin with two broad-spectrum drugs (cefotaxime, ofloxacin) tested against gram-positive isolates from Germany and the United States. Diagn Microbiol Infect Dis. 1997 Oct;29(2):87-94. PubMed PMID: 9368084.
4: Doit C, Barre J, Cohen R, Bonacorsi S, Bourrillon A, Bingen EH. Bactericidal activity against intermediately cephalosporin-resistant Streptococcus pneumoniae in cerebrospinal fluid of children with bacterial meningitis treated with high doses of cefotaxime and vancomycin. Antimicrob Agents Chemother. 1997 Sep;41(9):2050-2. PubMed PMID: 9303415; PubMed Central PMCID: PMC164066.
5: Friedland IR, Klugman KP. Cerebrospinal fluid bactericidal activity against cephalosporin-resistant Streptococcus pneumoniae in children with meningitis treated with high-dosage cefotaxime. Antimicrob Agents Chemother. 1997 Sep;41(9):1888-91. PubMed PMID: 9303379; PubMed Central PMCID: PMC164030.
6: Barry AL, Brown SD, Novick WJ. Criteria for testing the susceptibility of Streptococcus pneumoniae to cefotaxime and its desacetyl metabolite using 1 microgram or 30 micrograms cefotaxime disks. Eur J Clin Microbiol Infect Dis. 1995 Aug;14(8):724-6. PubMed PMID: 8565996.
7: Kearns GL, Young RA. Pharmacokinetics of cefotaxime and desacetylcefotaxime in the young. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):97-104. Review. PubMed PMID: 7587057.
8: Turnidge JD. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):57-69. Review. PubMed PMID: 7587052.
9: Patel KB, Nicolau DP, Nightingale CH, Quintiliani R. Pharmacokinetics of cefotaxime in healthy volunteers and patients. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):49-55. PubMed PMID: 7587050.
10: Jones RN. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):19-33. Review. PubMed PMID: 7587039.
11: Cormican MG, Erwin ME, Jones RN. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):119-23. PubMed PMID: 7587024.
12: Jenkins SG, Lewis JW. Synergistic interaction between ofloxacin and cefotaxime against common clinical pathogens. Infection. 1995 May-Jun;23(3):154-61. Erratum in: Infection 1995 Jul-Aug;23(4):245. PubMed PMID: 7499004.
13: Dyke JW, Angones D, Bhakta D, Tenjarla G, Kumar A. Antimicrobial activity of new antibiotics against bacterial isolates from a community hospital. Chemotherapy. 1993 Sep-Oct;39(5):315-21. PubMed PMID: 8370322.
14: Gardner SY, Sweeney RW, Divers TJ. Pharmacokinetics of cefotaxime in neonatal pony foals. Am J Vet Res. 1993 Apr;54(4):576-9. PubMed PMID: 8484578.
15: White RL, Kays MB, Friedrich LV, Del Bene VE. Impact of different statistical methodologies on the evaluation of the in-vitro MICs for Bacteroides fragilis of selected cephalosporins and cephamycins. J Antimicrob Chemother. 1993 Jan;31(1):57-64. PubMed PMID: 8444675.
16: Canawati HN. A reassessment of the activity of the third-generation cephalosporins against anaerobes and Staphylococcus aureus. Am J Surg. 1992 Oct;164(4A Suppl):24S-27S. PubMed PMID: 1443357.
17: Kamnev IuV, Manuĭlov KK, Orlov VA, Sokolova VI. [Pharmacokinetics of cefotaxime and desacetylcefotaxime in the blood serum and bronchial secretion in patients with chronic bronchitis after administration of a single 24-hour dose]. Antibiot Khimioter. 1991 Oct;36(10):42-4. Russian. PubMed PMID: 1805696.
18: Vallée F, LeBel M. Comparative study of pharmacokinetics and serum bactericidal activity of ceftizoxime and cefotaxime. Antimicrob Agents Chemother. 1991 Oct;35(10):2057-64. PubMed PMID: 1759827; PubMed Central PMCID: PMC245326.
19: Ko RJ, Sattler FR, Nichols S, Akriviadis E, Runyon B, Appleman M, Cohen JL, Koda RT. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. Antimicrob Agents Chemother. 1991 Jul;35(7):1376-80. PubMed PMID: 1929296; PubMed Central PMCID: PMC245175.
20: Mandell LA, Afnan M. Synergistic killing of gram-negative bacilli by cefotaxime, its desacetyl metabolite and human polymorphonuclear neutrophils. J Antimicrob Chemother. 1991 Jun;27(6):817-28. PubMed PMID: 1938688.

Explore Compound Types